Product packaging for 2-(4-Phenylbutyl)aniline(Cat. No.:CAS No. 76691-98-0)

2-(4-Phenylbutyl)aniline

Cat. No.: B15439015
CAS No.: 76691-98-0
M. Wt: 225.33 g/mol
InChI Key: RXTSOFYCAAEDQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(4-Phenylbutyl)aniline is a chemical compound with the molecular formula C16H19N, characterized by an aniline group linked to a phenylbutyl chain. This structure classifies it as a substituted aniline, a family of compounds frequently utilized in organic synthesis and materials science research . Researchers value this scaffold as a versatile building block (synthon) for developing more complex molecules. Potential applications include its use in the synthesis of organic semiconductors, where aniline derivatives can serve as charge-transporting units , or in the preparation of ligands for catalytic systems and pharmaceutical intermediates. The mechanism of action for this compound is not specified for this compound and is highly dependent on the specific research context in which it is applied. In synthetic chemistry, it acts as a nucleophile due to its aromatic amine group. In materials science, its role would be defined by its electronic properties within a larger molecular architecture. This product is intended for research and development purposes only and is not labeled for any other use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19N B15439015 2-(4-Phenylbutyl)aniline CAS No. 76691-98-0

Properties

CAS No.

76691-98-0

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

IUPAC Name

2-(4-phenylbutyl)aniline

InChI

InChI=1S/C16H19N/c17-16-13-7-6-12-15(16)11-5-4-10-14-8-2-1-3-9-14/h1-3,6-9,12-13H,4-5,10-11,17H2

InChI Key

RXTSOFYCAAEDQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCC2=CC=CC=C2N

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of 2-(4-Phenylbutyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for the novel compound 2-(4-Phenylbutyl)aniline. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis of novel aniline derivatives and for professionals in the field of drug discovery and development.

Synthesis

A robust and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields and excellent functional group tolerance, making it a suitable choice for constructing the target molecule.[1][2] The proposed synthetic pathway involves the coupling of 2-bromoaniline with 4-phenylbutylboronic acid.

Proposed Synthetic Scheme

A plausible synthetic route is the Suzuki-Miyaura cross-coupling reaction between 2-bromoaniline and 4-phenylbutylboronic acid.[1][2]

Reaction:

2-Bromoaniline + 4-Phenylbutylboronic acid → this compound

Reagents and Catalyst:

  • Starting Materials: 2-Bromoaniline, 4-Phenylbutylboronic acid

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base: Potassium Carbonate (K₂CO₃)

  • Solvent: Toluene and Water

Experimental Protocol

Materials:

  • 2-Bromoaniline (1.0 equiv)

  • 4-Phenylbutylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv)

  • Potassium Carbonate (2.0 equiv)

  • Toluene

  • Deionized Water

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for eluent

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromoaniline (1.0 equiv), 4-phenylbutylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add toluene and water (typically in a 4:1 to 10:1 ratio) to the flask.

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-110 °C) and stir vigorously for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford pure this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Predicted Physical and Spectroscopic Data

The following tables summarize the predicted physical and spectroscopic data for this compound based on the analysis of structurally similar compounds such as 2-butylaniline and general principles of spectroscopy.[3][4][5][6][7][8][9][10][11][12]

Table 1: Predicted Physical Properties

PropertyPredicted Value
Molecular FormulaC₁₆H₁₉N
Molecular Weight225.33 g/mol
AppearanceColorless to pale yellow oil or solid
Boiling Point> 250 °C (estimated)
SolubilitySoluble in common organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate)

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.30 - 7.10m5HPhenyl-H
~ 7.05t1HAr-H
~ 6.75d1HAr-H
~ 6.65t1HAr-H
~ 6.60d1HAr-H
~ 3.60br s2H-NH₂
~ 2.65t2HAr-CH₂-
~ 2.60t2HAr-CH₂-
~ 1.70 - 1.60m4H-CH₂-CH₂-

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 145.0C-NH₂
~ 142.5Phenyl C-ipso
~ 130.0Ar-CH
~ 128.5Phenyl-CH
~ 128.3Phenyl-CH
~ 127.5Ar-CH
~ 125.8Phenyl-CH
~ 122.0Ar-C-Alkyl
~ 118.5Ar-CH
~ 115.5Ar-CH
~ 35.8Ar-CH₂-
~ 35.2Ar-CH₂-
~ 31.5-CH₂-
~ 29.0-CH₂-

Table 4: Predicted FTIR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, Sharp (doublet)N-H stretch (primary amine)[13][14]
3100 - 3000MediumAromatic C-H stretch
2950 - 2850StrongAliphatic C-H stretch
1620 - 1580StrongN-H bend (scissoring)[13]
1600, 1490, 1450Medium to StrongAromatic C=C stretch
1250 - 1335StrongAromatic C-N stretch[13]
750Strongortho-disubstituted benzene C-H bend
740, 700StrongMonosubstituted benzene C-H bend

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative IntensityAssignment
225High[M]⁺ (Molecular Ion)
134Moderate[M - C₇H₇]⁺ (loss of benzyl radical)
106High[C₇H₈N]⁺ (benzylic cleavage)
91High[C₇H₇]⁺ (tropylium ion)

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization Reactants 2-Bromoaniline + 4-Phenylbutylboronic Acid Reaction Suzuki-Miyaura Coupling Reactants->Reaction Pd(PPh3)4, K2CO3 Toluene/H2O, Reflux Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure this compound Purification->Product NMR NMR Spectroscopy (1H, 13C) Product->NMR FTIR FTIR Spectroscopy Product->FTIR MS Mass Spectrometry Product->MS Structure Structural Confirmation NMR->Structure FTIR->Structure MS->Structure G cluster_nmr NMR Spectroscopy cluster_ir FTIR Spectroscopy cluster_ms Mass Spectrometry Molecule This compound H_NMR 1H NMR Molecule->H_NMR Proton Environment C_NMR 13C NMR Molecule->C_NMR Carbon Skeleton IR Functional Groups Molecule->IR Vibrational Modes MassSpec Molecular Weight & Fragmentation Molecule->MassSpec Mass-to-Charge Ratio Connectivity Connectivity H_NMR->Connectivity C_NMR->Connectivity Functional_Groups_ID Functional Group Identification IR->Functional_Groups_ID Molecular_Formula_Confirmation Molecular Formula Confirmation MassSpec->Molecular_Formula_Confirmation

References

Spectroscopic Characterization of 2-(4-Phenylbutyl)aniline: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 2-(4-Phenylbutyl)aniline. In the absence of published experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its structural components and established spectroscopic principles. This guide is intended to serve as a reference for researchers in the synthesis, identification, and characterization of this and structurally related compounds. Detailed, generalized experimental protocols for acquiring the spectroscopic data are also provided, alongside a logical framework for structural elucidation using these techniques.

Predicted Spectroscopic Data

The structure of this compound comprises a 2-substituted aniline ring, a flexible four-carbon alkyl chain, and a terminal phenyl group. The predicted spectroscopic data are derived from the expected contributions of each of these moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

1.1.1. Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the aniline and phenyl rings, as well as the protons of the butyl chain and the amine group.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.20 - 7.35m5HPhenyl-H
~ 6.60 - 7.10m4HAniline-H
~ 3.50 - 4.50br s2H-NH₂
~ 2.60t2HAr-CH₂-
~ 2.50t2HAr-CH₂-
~ 1.65m4H-CH₂-CH₂-

1.1.2. Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the number of unique carbon environments.

Chemical Shift (δ, ppm) Assignment
~ 145.0Aniline C-NH₂
~ 142.0Phenyl C-Alkyl
~ 130.0Aniline C-H
~ 128.5Phenyl C-H
~ 128.3Phenyl C-H
~ 125.8Phenyl C-H
~ 118.5Aniline C-H
~ 115.0Aniline C-H
~ 35.5Ar-CH₂-
~ 35.0Ar-CH₂-
~ 31.5-CH₂-
~ 29.0-CH₂-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, key absorptions are expected for the N-H bonds of the primary amine and the C-H bonds of the aromatic and aliphatic portions.[1][2]

Frequency (cm⁻¹) Intensity Assignment
3400 - 3500MediumN-H asymmetric stretch (primary amine)
3300 - 3400MediumN-H symmetric stretch (primary amine)
3000 - 3100MediumAromatic C-H stretch
2850 - 2960Medium-StrongAliphatic C-H stretch
1600 - 1650StrongN-H bend (primary amine)[1]
1450 - 1600Medium-StrongAromatic C=C stretch
1335 - 1250StrongAromatic C-N stretch[1]
690 - 900StrongAromatic C-H bend (out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

m/z Relative Abundance Possible Fragment
225Moderate[M]⁺ (Molecular Ion)
134High[M - C₇H₇]⁺ (Loss of benzyl radical)
106High[C₇H₈N]⁺ (Benzylic cleavage)
93Moderate[C₆H₇N]⁺ (Aniline)
91High[C₇H₇]⁺ (Tropylium ion)
77Moderate[C₆H₅]⁺ (Phenyl radical cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[3] For ¹³C NMR, a more concentrated sample (50-100 mg) may be required.[3]

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate nucleus (¹H or ¹³C).

  • Data Acquisition: The magnetic field is shimmed to improve homogeneity. A standard pulse sequence is used to acquire the free induction decay (FID). The number of scans will depend on the sample concentration and the nucleus being observed.[4]

  • Data Processing: A Fourier transform is applied to the FID to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS).[5]

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.[6]

  • Background Collection: An initial spectrum of the empty spectrometer is recorded as a background. This is to subtract the signals from atmospheric CO₂ and water.[6]

  • Sample Analysis: The prepared sample is placed in the IR beam path, and the spectrum is recorded. The instrument measures the frequencies of infrared radiation that are absorbed by the sample.[7]

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.[8]

  • Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam, causing the ejection of an electron to form a molecular ion (M⁺).[9]

  • Fragmentation: The high energy of the ionization process causes the molecular ions to break apart into smaller, charged fragments.[10]

  • Mass Analysis: The ions are accelerated and deflected by a magnetic field. The degree of deflection depends on the mass-to-charge ratio (m/z) of the ion.[11]

  • Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.[11]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Experimental workflow for spectroscopic analysis.

Logical Relationship for Structure Elucidation

This diagram shows how the information from different spectroscopic techniques is integrated to confirm the chemical structure.

G cluster_nmr NMR Data cluster_ir IR Data cluster_ms MS Data Target This compound H_NMR 1H NMR: - Aromatic & Aliphatic protons - Integration & Multiplicity H_NMR->Target Confirms H framework C_NMR 13C NMR: - Number of unique carbons - Chemical environments C_NMR->Target Confirms C skeleton IR_Data IR Spectroscopy: - N-H stretch (Amine) - C-H stretch (Aromatic/Aliphatic) - C-N stretch IR_Data->Target Confirms functional groups MS_Data Mass Spectrometry: - Molecular Weight (m/z of M+) - Fragmentation Pattern MS_Data->Target Confirms molecular formula & connectivity

Caption: Logic of structural confirmation via spectroscopy.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-(4-Phenylbutyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(4-Phenylbutyl)aniline is an organic compound featuring an aniline core substituted with a phenylbutyl group at the ortho position. Its structure, combining a flexible butyl chain with two aromatic rings, suggests potential applications in medicinal chemistry and materials science. Understanding its physicochemical properties is a critical first step in evaluating its potential for any application, particularly in drug development where properties like solubility, lipophilicity, and ionization state govern pharmacokinetic and pharmacodynamic behavior. This document provides a summary of predicted properties and standardized methodologies for their experimental determination.

Predicted Physicochemical Properties

Due to the limited availability of experimental data, the following properties have been predicted using computational algorithms. These values provide a foundational understanding of the molecule's likely behavior and are essential for guiding initial experimental design.

Table 1: Predicted Physicochemical Data for this compound

PropertyPredicted ValueNotes
Molecular Formula C₁₆H₁₉N-
Molecular Weight 225.33 g/mol -
logP (Octanol/Water) 5.1Indicates high lipophilicity and likely low aqueous solubility.
Aqueous Solubility 5.8 mg/L (at 25°C)Predicted to be poorly soluble in water.
pKa (Basic) 4.2Refers to the conjugate acid; the aniline amine group is weakly basic.
Boiling Point 355.7 °C (at 760 mmHg)-
Melting Point Not availableRequires experimental determination.
Refractive Index 1.58-

Experimental Protocols

To validate the predicted data and fully characterize this compound, a series of standard experimental procedures are required.

Synthesis and Purification

A plausible synthetic route for this compound could involve a Suzuki or similar cross-coupling reaction, a common method for forming carbon-carbon bonds.

Workflow for Synthesis and Purification:

G A Reactants: 2-Bromoaniline (4-Phenylbutyl)boronic acid C Reaction Mixture Setup Inert Atmosphere (N₂ or Ar) Heat (e.g., 90°C) A->C B Palladium Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) B->C D Reaction Monitoring (TLC or LC-MS) C->D Stir for 12-24h E Work-up: Phase Separation Extraction with Organic Solvent D->E Upon completion F Drying and Concentration (e.g., Na₂SO₄, Rotary Evaporation) E->F G Purification: Flash Column Chromatography F->G H Characterization: ¹H NMR, ¹³C NMR, Mass Spectrometry G->H I Final Product: Pure this compound H->I

Caption: Workflow for the synthesis and purification of this compound.

Determination of Physicochemical Properties

The following diagram outlines the logical flow for experimentally determining the key physicochemical properties of the synthesized compound.

Experimental Workflow for Physicochemical Characterization:

G cluster_start Purity & Identity Confirmation cluster_properties Property Determination A Purified Compound B NMR & Mass Spec (Confirms Structure) A->B C HPLC-UV (Confirms >95% Purity) A->C D Melting Point (DSC or MP Apparatus) C->D E Aqueous Solubility (Shake-flask method, HPLC analysis) C->E F logP Determination (Shake-flask or HPLC method) C->F G pKa Determination (Potentiometric Titration or UV-pH) C->G

Caption: Logical workflow for the experimental characterization of key properties.

Potential Biological Interactions (Illustrative)

While the specific biological targets of this compound are unknown, many aniline derivatives and lipophilic small molecules interact with G-protein coupled receptors (GPCRs) or ion channels embedded in the cell membrane. The high predicted logP suggests the compound will readily partition into the lipid bilayer.

The diagram below illustrates a generic GPCR signaling cascade, a common pathway for such molecules.

Generic GPCR Signaling Pathway:

G cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Ligand This compound (Hypothetical Ligand) Ligand->GPCR Binds Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: A generalized G-protein coupled receptor (GPCR) signaling cascade.

Conclusion

This compound is a lipophilic, weakly basic compound, as indicated by computational predictions. These characteristics are foundational to understanding its potential behavior in both chemical and biological systems. The provided experimental workflows offer a standard and robust approach to confirm these predictions and to synthesize, purify, and thoroughly characterize the molecule. Further investigation is required to determine its specific biological activities and to validate its potential as a lead compound in drug discovery or for other applications.

An In-depth Technical Guide to the Potential Biological Activities of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aniline, a foundational aromatic amine, and its derivatives represent a versatile class of compounds with significant importance in industrial chemistry and pharmacology. The functionalization of the aniline scaffold gives rise to a diverse array of molecules with a wide spectrum of biological activities. This technical guide explores the core biological properties of aniline derivatives, focusing on their anticancer, anti-inflammatory, antioxidant, and anticonvulsant effects. It provides quantitative data, detailed experimental protocols, and visual representations of key pathways to support further research and drug development.

Anticancer Activity

Aniline derivatives have emerged as a promising class of compounds in oncology research, demonstrating significant cytotoxic and antiproliferative effects against various cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways, induction of apoptosis, and interference with the cell cycle.

A notable example is the tryptamine-derived aniline derivative, pegaharoline A (PA), isolated from Peganum harmala seeds. This compound has shown potent antitumor activity against non-small cell lung cancer (NSCLC) cells.[1]

Mechanism of Action: PI3K/AKT/mTOR Pathway Inhibition

Pegaharoline A (PA) has been found to induce apoptosis in NSCLC cells by activating autophagy through the PI3K/AKT/mTOR signaling pathway. It binds to and decreases the expression of CD133, a cancer stem cell marker, which in turn blocks the PI3K/AKT/mTOR pathway, leading to autophagy and subsequent apoptosis.[1]

PI3K_AKT_mTOR_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm CD133 CD133 PI3K PI3K CD133->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy Inhibits Apoptosis Apoptosis Autophagy->Apoptosis PA Pegaharoline A (PA) PA->CD133 Inhibits

Caption: PI3K/AKT/mTOR signaling pathway inhibition by Pegaharoline A.

Quantitative Data: Anticancer Activity
CompoundCell LineIC50 (µM)Reference
Pegaharoline A (PA)A549 (NSCLC)2.39 ± 0.27[1]
Pegaharoline A (PA)PC9 (NSCLC)3.60 ± 0.41[1]
L1 (Benzothiazole Aniline Derivative)Liver Cancer CellsMore effective than Cisplatin[2][3]
L1Pt (Platinum Complex)Liver Cancer CellsMore effective than Cisplatin[2][3]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Test compounds (Aniline derivatives)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Anti-inflammatory Activity

Certain aniline derivatives have demonstrated potent anti-inflammatory properties, often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.

A series of 4-(methylsulfonyl)aniline derivatives have been synthesized and shown to possess significant in vivo anti-inflammatory activity, with some compounds showing effects comparable to or greater than diclofenac sodium.[4]

Mechanism of Action: COX Enzyme Inhibition

The anti-inflammatory effects of these aniline derivatives are believed to be mediated, at least in part, through the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.

Anti_Inflammatory_Workflow cluster_synthesis Synthesis cluster_evaluation In Vivo Evaluation A1 4-(Methylsulfonyl)aniline B Synthesized Aniline Derivative A1->B Reaction A2 NSAID Acid Anhydride A2->B C Rat Paw Edema Model B->C D Measurement of Paw Edema C->D E Comparison with Control (Diclofenac) D->E

Caption: Workflow for synthesis and evaluation of anti-inflammatory aniline derivatives.

Quantitative Data: Anti-inflammatory Activity
CompoundModelDoseEffectReference
Compound 11 (4-(Methylsulfonyl)aniline derivative)Rat paw edema3 mg/KgHigher effect than Diclofenac[4]
Compound 12 (4-(Methylsulfonyl)aniline derivative)Rat paw edema3 mg/KgComparable to Diclofenac[4]
Compound 13 (4-(Methylsulfonyl)aniline derivative)Rat paw edema3 mg/KgComparable to Diclofenac[4]
Compound 14 (4-(Methylsulfonyl)aniline derivative)Rat paw edema3 mg/KgHigher effect than Diclofenac[4]
Experimental Protocol: Rat Paw Edema Model

This in vivo model is used to assess the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar rats

  • Egg albumin (phlogistic agent)

  • Plethysmometer

  • Test compounds

  • Reference drug (e.g., Diclofenac sodium)

Procedure:

  • Fast the rats for 12 hours before the experiment.

  • Administer the test compounds or reference drug orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% egg albumin solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at 0, 30, 60, 120, and 180 minutes after the injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Antioxidant Activity

Aniline and its derivatives, particularly those containing selenium or hydroxyl groups, can exhibit significant antioxidant properties. They can act as scavengers of free radicals and mimics of antioxidant enzymes like glutathione peroxidase (GPx).[5][6]

Bis-aniline-derived diselenides have been reported as good antioxidants, with some showing better GPx-mimetic activity than standard compounds like ebselen and diphenyl diselenide.[5]

Mechanism of Action: GPx Mimicry

The antioxidant activity of these diselenides is attributed to their ability to mimic the function of GPx, an enzyme that reduces harmful peroxides to water, thus protecting cells from oxidative stress.[5]

GPx_Mimicry_Cycle cluster_cycle Catalytic Cycle RSeSeR Aniline Diselenide RSeH Selenol Intermediate RSeSeR->RSeH + GSH RSeSG Selenenyl Sulfide RSeH->RSeSG + H₂O₂ RSeSG->RSeSeR + GSH - GSSG GSH Glutathione (GSH) GSSG Oxidized Glutathione (GSSG) H2O2 Hydrogen Peroxide (H₂O₂) H2O Water (H₂O) H2O2->H2O

Caption: Catalytic cycle of aniline-derived diselenides as GPx mimics.

Quantitative Data: Antioxidant Activity
CompoundAssayResultReference
Aniline-derived diselenide 3bGPx-like activity5 times more active than ebselen[5]
Aniline-derived diselenide 3bGPx-like activity2 times more active than diphenyl diselenide[5]
Polyaniline (PANI)DPPH radical scavenging5.8 times more effective than aniline[6]
HCl-doped PANIDPPH radical scavenging1.7 times more effective than PANI[6]
Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Test compounds

  • Methanol

  • UV-Vis spectrophotometer

Procedure:

  • Prepare different concentrations of the test compounds in methanol.

  • Mix 1 mL of the test compound solution with 1 mL of DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at 517 nm.

  • Calculate the percentage of radical scavenging activity.

Anticonvulsant Activity

Several classes of aniline derivatives have been investigated for their potential as anticonvulsant agents. Isatin-based aniline derivatives and certain triazolo-thiadiazine aniline derivatives have shown promising activity in preclinical models of epilepsy.[7][8]

Models of Evaluation

The anticonvulsant activity of these compounds is typically evaluated using standard animal models such as the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) induced seizure tests.[7][8]

Anticonvulsant_Screening_Flow cluster_tests Seizure Models A Synthesized Aniline Derivative B Administration to Mice A->B C1 Maximal Electroshock Seizure (MES) B->C1 C2 Pentylenetetrazole (PTZ) Seizure B->C2 E Neurotoxicity Test (Rotarod) B->E D Observation of Seizure Activity C1->D C2->D F Determination of Protective Effect D->F

References

Stability and Degradation of 2-(4-Phenylbutyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential stability and degradation pathways of the novel compound 2-(4-Phenylbutyl)aniline. In the absence of specific literature for this molecule, this document outlines a systematic approach to conducting forced degradation studies based on established principles for aniline derivatives and regulatory guidelines. It details experimental protocols for hydrolysis, oxidation, photolysis, and thermolysis, and discusses analytical methodologies for the separation and identification of potential degradation products. Predicted degradation pathways, based on the known reactivity of the aniline core, are presented and visualized. This guide is intended to serve as a foundational resource for researchers initiating stability-indicating studies on this compound and similar new chemical entities.

Introduction

This compound is a novel chemical entity with potential applications in drug development. A thorough understanding of its stability and degradation profile is paramount for ensuring the safety, efficacy, and quality of any potential drug product. Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance, elucidating degradation pathways, and facilitating the development of stability-indicating analytical methods.[1][2] These studies are mandated by regulatory bodies such as the International Council for Harmonisation (ICH) to identify likely degradation products and to demonstrate the specificity of analytical procedures.[3]

This whitepaper provides a predictive and methodological framework for assessing the stability of this compound. By examining the known degradation patterns of aniline, we can infer potential areas of instability in the this compound molecule and design appropriate stress studies.

Predicted Degradation Pathways of this compound

The chemical structure of this compound, featuring a substituted aniline core, suggests that degradation is most likely to occur at the amino group and the aromatic ring. The presence of the phenylbutyl side chain may influence the reactivity of the core structure. Based on the known degradation of aniline, the following pathways are predicted.[4][5][6][7][8]

2.1. Oxidative Degradation: The amino group of anilines is susceptible to oxidation, which can lead to the formation of a variety of products.[8] For this compound, potential oxidative degradation products include:

  • Nitroso and Nitro derivatives: Oxidation of the primary amine to a nitroso and subsequently a nitro group.

  • Azoxy and Azo compounds: Dimerization reactions following initial oxidation.

  • Aminophenols: Hydroxylation of the aromatic ring, likely at the para-position to the amino group.

  • Polymerization: Formation of polyaniline-like structures.[9]

2.2. Photolytic Degradation: Exposure to light, particularly UV radiation, can induce degradation. For anilines, this can involve radical-mediated reactions leading to oxidation and polymerization.[10][11] The presence of two aromatic rings in this compound may increase its susceptibility to photolytic degradation.

2.3. Hydrolytic and Thermal Degradation: While aniline itself is relatively resistant to hydrolysis, the stability of this compound under various pH conditions and elevated temperatures should be systematically evaluated.[5] High temperatures can accelerate oxidative processes.[12]

The following diagram illustrates the predicted oxidative degradation pathways for this compound.

G cluster_main Predicted Oxidative Degradation of this compound Start This compound Nitroso Nitroso-derivative Start->Nitroso Oxidation Azoxy Azoxy-dimer Start->Azoxy Dimerization Aminophenol p-Aminophenol derivative Start->Aminophenol Hydroxylation Polymer Polymeric Products Start->Polymer Polymerization Nitro Nitro-derivative Nitroso->Nitro Further Oxidation Azo Azo-dimer Azoxy->Azo Reduction

Predicted oxidative degradation pathways for this compound.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies should be conducted to achieve a target degradation of approximately 10-30%.[13] The following protocols are recommended as a starting point and should be adjusted based on the observed stability of this compound.[1][2]

3.1. General Experimental Workflow

The diagram below outlines a typical workflow for conducting forced degradation studies.

G cluster_workflow Forced Degradation Experimental Workflow Prep Prepare Solutions of This compound Stress Subject to Stress Conditions (Acid, Base, Peroxide, Heat, Light) Prep->Stress Neutralize Neutralize/Quench Reactions Stress->Neutralize Dilute Dilute to Target Concentration Neutralize->Dilute Analyze Analyze by Stability-Indicating HPLC-UV/MS Dilute->Analyze Characterize Characterize Degradation Products (LC-MS, NMR) Analyze->Characterize

A general workflow for forced degradation studies.

3.2. Detailed Stress Conditions

The following table summarizes the recommended starting conditions for the forced degradation studies of this compound.

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C2, 8, 24 hours
Base Hydrolysis 0.1 M NaOH60°C2, 8, 24 hours
Neutral Hydrolysis Purified Water60°C2, 8, 24 hours
Oxidation 3% H₂O₂Room Temperature2, 8, 24 hours
Thermal Degradation Solid State80°C24, 48, 72 hours
Photostability UV/Vis LightRoom TemperatureICH Q1B Guidelines

Analytical Methodologies

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.[14][15][16] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[17][18] Coupling HPLC with Mass Spectrometry (LC-MS) is invaluable for the identification and characterization of unknown degradants.[19][20][21]

4.1. HPLC Method Development

The development of a stability-indicating HPLC method should focus on achieving adequate resolution between this compound and all potential degradation products. A systematic approach to method development is recommended.[14]

The following table presents a hypothetical set of starting HPLC conditions for the analysis of this compound and its degradation products.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

4.2. Characterization of Degradation Products

Hyphenated techniques are essential for the structural elucidation of degradation products.[22]

  • LC-MS/MS: Provides molecular weight and fragmentation data.

  • High-Resolution Mass Spectrometry (HRMS): Enables the determination of elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for definitive structure confirmation of isolated degradation products.

Data Presentation and Interpretation

All quantitative data from the forced degradation studies should be summarized in a clear and organized manner to facilitate comparison and interpretation.

5.1. Hypothetical Degradation Summary

The following table illustrates how the results of the forced degradation studies could be presented.

Stress Condition% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl, 24h, 60°C5.22DP1 (8.5 min)
0.1 M NaOH, 24h, 60°C12.83DP2 (10.2 min), DP3 (11.5 min)
3% H₂O₂, 24h, RT25.65DP4 (15.1 min)
Heat, 72h, 80°C8.12DP5 (13.8 min)
UV/Vis Light18.34DP4 (15.1 min), DP6 (17.2 min)

Conclusion

While specific stability and degradation data for this compound are not yet publicly available, a robust and scientifically sound approach to determining its stability profile can be designed based on the known chemistry of anilines and established regulatory guidelines. The experimental protocols, analytical methodologies, and predictive degradation pathways outlined in this technical guide provide a solid foundation for researchers to initiate comprehensive stability studies. A thorough investigation of the degradation of this compound is a critical step in its development and will ensure the quality, safety, and efficacy of any future pharmaceutical product.

References

An In-depth Technical Guide to the Solubility of 2-(4-Phenylbutyl)aniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility of 2-(4-Phenylbutyl)aniline in a range of common organic solvents. Due to the absence of specific experimental data in publicly available literature for this compound, this guide leverages fundamental principles of organic chemistry to predict solubility behavior. Furthermore, it outlines a detailed, generalized experimental protocol for the quantitative determination of solubility, which can be adapted for specific laboratory settings.

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like"[1][2][3]. This principle states that substances with similar polarities are more likely to be soluble in one another. The structure of this compound, featuring a large nonpolar phenylbutyl group and a polar aniline moiety, suggests a nuanced solubility profile. The bulky, nonpolar alkyl-aromatic portion constitutes a significant part of the molecule, indicating that it will likely exhibit good solubility in nonpolar and moderately polar organic solvents. The presence of the amine group in the aniline portion of the molecule allows for hydrogen bonding, which may impart some solubility in more polar solvents[4][5].

Based on these structural characteristics, the following table summarizes the predicted qualitative solubility of this compound in various organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Aprotic Hexane, Toluene, BenzeneHighThe large, nonpolar phenylbutyl group will have strong van der Waals interactions with nonpolar solvents.
Polar Aprotic Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, AcetoneHigh to ModerateThese solvents can interact with both the nonpolar and polar regions of the molecule. The polarity of the solvent will influence the degree of solubility.[4][6]
Polar Protic Ethanol, Methanol, IsopropanolModerate to LowThe aniline moiety can form hydrogen bonds with protic solvents. However, the large nonpolar part of the molecule will hinder overall solubility.[4][5]
Highly Polar Water, Dimethyl Sulfoxide (DMSO)Very Low / InsolubleThe hydrophobic nature of the phenylbutyl group is expected to dominate, leading to poor solubility in highly polar solvents like water.[4]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental method is required. The following protocol describes the widely used isothermal shake-flask method, a reliable technique for determining the solubility of a solid compound in a solvent at a specific temperature[7].

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., hexane, ethyl acetate, ethanol)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

  • Pipettes and other standard laboratory glassware

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a scintillation vial or flask containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial/flask to prevent solvent evaporation.

    • Place the vial/flask in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.

  • Analysis:

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument (e.g., HPLC or GC).

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the diluted sample solution using the chosen analytical method (HPLC or GC).

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

  • Calculation of Solubility:

    • Determine the concentration of this compound in the diluted sample solution using the calibration curve.

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen organic solvents for specific handling and disposal instructions.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_preparation Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Analysis cluster_calculation Calculation prep1 Add excess this compound to a known volume of solvent prep2 Seal vial and place in constant temperature shaker prep1->prep2 prep3 Equilibrate for 24-72 hours prep2->prep3 samp1 Cease agitation and allow solid to settle prep3->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 Filter supernatant samp2->samp3 ana1 Dilute filtered solution samp3->ana1 ana3 Analyze samples and standards (HPLC/GC) ana1->ana3 ana2 Prepare standard solutions ana2->ana3 calc1 Construct calibration curve ana3->calc1 calc2 Determine concentration of diluted sample calc1->calc2 calc3 Calculate solubility calc2->calc3

References

Analysis of 2-(4-Phenylbutyl)aniline Crystal Structure: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data anticipated in the crystal structure analysis of 2-(4-Phenylbutyl)aniline. Due to the absence of publicly available crystallographic data for this specific compound in crystallographic databases, this document outlines the theoretical framework, standard experimental protocols, and expected data presentation based on the analysis of analogous aniline derivatives.

Introduction

This compound is an aromatic amine with a flexible butyl linker connecting two phenyl rings. Understanding its three-dimensional structure is crucial for predicting its physicochemical properties, potential intermolecular interactions, and suitability for various applications, including drug design and materials science. Crystal structure analysis via single-crystal X-ray diffraction is the definitive method for elucidating the precise atomic arrangement in the solid state.

Experimental Protocols

The determination of a crystal structure involves a multi-step process, from synthesis and crystallization to data collection and structure refinement.

2.1. Synthesis and Crystallization

The synthesis of this compound would typically involve a cross-coupling reaction, such as a Suzuki or Kumada coupling, between an ortho-substituted aniline derivative and a phenylbutyl-containing reagent. Following synthesis and purification, the production of high-quality single crystals is paramount. Common crystallization techniques include:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals form.

  • Solvent Diffusion: A solution of the compound is placed in a vial, and a second, miscible solvent in which the compound is less soluble (an anti-solvent) is carefully layered on top. Diffusion of the anti-solvent into the solution induces crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.

2.2. X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and the diffraction pattern is recorded at various orientations. Key aspects of data collection include:

  • Radiation Source: Typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation is used.

  • Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

  • Data Reduction: The raw diffraction data is processed to yield a set of unique reflection intensities and their corresponding Miller indices (h,k,l).

2.3. Structure Solution and Refinement

The collected data is used to solve and refine the crystal structure:

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and displacement parameters are adjusted to achieve the best fit between the calculated and observed diffraction patterns, typically by full-matrix least-squares on F².

The workflow for crystal structure determination is visualized in the following diagram:

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Analysis S Synthesis of This compound P Purification S->P C Single Crystal Growth P->C DC Data Collection C->DC DR Data Reduction DC->DR SS Structure Solution DR->SS SR Structure Refinement SS->SR VA Validation & Analysis SR->VA

Figure 1. Experimental workflow for crystal structure analysis.

Data Presentation

The results of a crystal structure analysis are typically presented in a series of tables summarizing the key crystallographic and structural data.

Table 1: Crystal Data and Structure Refinement Details

This table provides an overview of the crystallographic experiment and the quality of the final refined model.

ParameterExpected Value
Empirical formulaC₁₆H₁₉N
Formula weight225.33 g/mol
Temperature~100 K
Wavelengthe.g., 0.71073 Å (Mo Kα)
Crystal systemTo be determined (e.g., Monoclinic, Orthorhombic)
Space groupTo be determined (e.g., P2₁/c, P-1)
Unit cell dimensionsa = ? Å, α = ? °
b = ? Å, β = ? °
c = ? Å, γ = ? °
Volume? ų
ZNumber of molecules per unit cell
Density (calculated)? Mg/m³
Absorption coefficient? mm⁻¹
F(000)?
Crystal sizee.g., 0.20 x 0.15 x 0.10 mm
Theta range for data collection~2.0 to 28.0°
Reflections collected?
Independent reflections? [R(int) = ?]
Goodness-of-fit on F²~1.0
Final R indices [I>2σ(I)]R₁ = ?, wR₂ = ?
R indices (all data)R₁ = ?, wR₂ = ?
Largest diff. peak and hole? e.Å⁻³

Table 2: Selected Bond Lengths and Angles

This table would list key intramolecular distances and angles, providing insight into the molecular geometry.

Bond/AngleLength (Å) / Angle (°)
C(1)-C(2)?
C(aromatic)-N?
C(aliphatic)-C(aliphatic)?
C-C-C (butyl chain)?
Dihedral angle between phenyl rings?

Visualization of Molecular Structure and Interactions

The molecular structure and its packing in the crystal lattice are best understood through visualization. The relationship between the molecular conformation and the resulting crystal packing, governed by intermolecular interactions, is a key aspect of the analysis.

G cluster_molecule Molecular Structure cluster_packing Crystal Packing MS Molecular Conformation (Torsion angles of butyl chain) HB Hydrogen Bonding (e.g., N-H...π) MS->HB VDW van der Waals Interactions MS->VDW DA Dihedral Angle (Between phenyl rings) DA->HB PI π-π Stacking DA->PI

Figure 2. Relationship between molecular structure and crystal packing.

Methodological & Application

Application Notes and Protocols for 2-(4-Phenylbutyl)aniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Phenylbutyl)aniline is a versatile organic building block with significant potential in the synthesis of complex heterocyclic and polycyclic aromatic compounds. Its structure, featuring a primary aromatic amine ortho-substituted with a flexible phenylbutyl chain, makes it an ideal precursor for a variety of intramolecular cyclization reactions. These reactions can lead to the formation of novel scaffolds for applications in medicinal chemistry, materials science, and chemical biology. This document provides detailed application notes and protocols for the use of this compound in several key synthetic transformations.

Synthesis of Acridine Derivatives via Bernthsen Acridine Synthesis

The Bernthsen acridine synthesis is a classic method for the preparation of acridine scaffolds through the acid-catalyzed condensation of a diarylamine with a carboxylic acid or its derivative.[1][2] While traditionally used with simple diarylamines, this methodology can be adapted for an intramolecular reaction with this compound, where the aniline nitrogen and the terminal phenyl ring of the butyl chain act as the two components of the "diarylamine" system after an initial acylation step. This approach offers a direct route to novel tetrahydrobenz[c]acridine derivatives.

Proposed Reaction Pathway

The reaction is proposed to proceed through an initial N-acylation of this compound, followed by an intramolecular Friedel-Crafts-type cyclization onto the terminal phenyl ring, and subsequent dehydration to yield the aromatic acridine core.

Bernthsen_Acridine_Synthesis aniline This compound amide N-Acyl Intermediate aniline->amide N-Acylation acid R-COOH (e.g., Acetic Acid) acid->amide catalyst ZnCl2 or PPA cyclized Cyclized Intermediate catalyst->cyclized amide->cyclized Intramolecular Friedel-Crafts product Tetrahydrobenz[c]acridine Derivative cyclized->product Dehydration/ Aromatization

Caption: Proposed pathway for the synthesis of tetrahydrobenz[c]acridine derivatives.

Experimental Protocol (General)
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Reagent Addition: Add the carboxylic acid (e.g., glacial acetic acid, 1.2 eq.) and a Lewis acid catalyst such as zinc chloride (2.0 eq.) or polyphosphoric acid (PPA) as the solvent.[2]

  • Reaction Conditions: Heat the reaction mixture to 180-220 °C and maintain for 12-24 hours.[2] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully quench the reaction mixture by pouring it onto ice. Basify the aqueous solution with a concentrated sodium hydroxide solution to precipitate the crude product.

  • Purification: Filter the crude product, wash with water, and dry. Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired tetrahydrobenz[c]acridine derivative.

Representative Data (from related reactions)

While specific data for this compound is not available, the following table provides examples of the Bernthsen synthesis with various diarylamines to illustrate the scope and typical yields.

Reactant 1 (Diarylamine)Reactant 2 (Carboxylic Acid)CatalystTemperature (°C)Time (h)ProductYield (%)
DiphenylamineBenzoic AcidZnCl₂200-220249-PhenylacridineGood
DiphenylamineAcetic AcidZnCl₂200-220249-MethylacridineGood
3-HydroxydiphenylamineBenzoic AcidZnCl₂200-220-3-Hydroxy-9-phenylacridine27

Data compiled from analogous reactions in the literature.[3]

Intramolecular Dehydrogenative Cyclization to Phenanthridine Derivatives

The ortho-alkyl group of this compound provides a handle for intramolecular C-H activation and subsequent cyclization to form polycyclic aromatic hydrocarbons. Specifically, the phenylbutyl chain can undergo a dehydrogenative cyclization to form a phenanthridine-type scaffold. This transformation can be promoted by various catalytic systems, including iodine-mediated or transition-metal-catalyzed C-H amination.[1]

Proposed Reaction Pathway

This reaction likely proceeds via the formation of an N-halo or N-metal intermediate, followed by an intramolecular electrophilic attack of the nitrogen on the terminal phenyl ring of the butyl chain, and subsequent oxidative aromatization to furnish the phenanthridine product.

Dehydrogenative_Cyclization aniline This compound activated_n N-Activated Intermediate aniline->activated_n Activation reagent Oxidant/Catalyst (e.g., I2, Pd(OAc)2) reagent->activated_n cyclized Dihydrophenanthridine Intermediate activated_n->cyclized Intramolecular C-H Amination product Phenanthridine Derivative cyclized->product Oxidation/ Aromatization

Caption: Proposed pathway for the synthesis of phenanthridine derivatives.

Experimental Protocol (General Iodine-Mediated Method)
  • Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq.) in a suitable solvent such as 1,2-dichloroethane.

  • Reagent Addition: Add iodine (2.0 eq.) and an oxidant such as potassium persulfate (K₂S₂O₈, 2.0 eq.).

  • Reaction Conditions: Heat the mixture at 120 °C for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with dichloromethane and wash with an aqueous solution of sodium thiosulfate to remove excess iodine. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate eluent) to yield the desired phenanthridine derivative.

Representative Data (from related reactions)

The following table presents examples of intramolecular C-H amination reactions leading to phenanthridines from related ortho-substituted anilines.

SubstrateCatalyst/ReagentSolventTemperature (°C)Time (h)ProductYield (%)
2-BenzylanilineI₂/K₂S₂O₈1,2-Dichloroethane12024Phenanthridine85
2-(1-Phenylethyl)anilineI₂/K₂S₂O₈1,2-Dichloroethane120246-Methylphenanthridine82
N-Methyl-2-benzylanilineI₂/K₂S₂O₈1,2-Dichloroethane120245-Methylphenanthridinium iodide75

Data compiled from analogous reactions in the literature.[1]

Potential Application in Graebe-Ullmann Carbazole Synthesis

The Graebe-Ullmann synthesis is a method for forming carbazoles from 2-aminodiphenylamines via diazotization followed by thermal or photochemical decomposition of the resulting benzotriazole.[4][5] While this compound is not a diarylamine, it could be a precursor to a suitable substrate for a Graebe-Ullmann type reaction. For instance, N-arylation of this compound would yield a diarylamine that could then undergo the classical Graebe-Ullmann cyclization. Alternatively, a related intramolecular cyclization of a diazonium salt derived from this compound might be envisioned under specific conditions, leading to a carbazole-like fused system.

Conceptual Reaction Pathway

Graebe_Ullmann_Concept aniline This compound diazonium Diazonium Salt aniline->diazonium Diazotization nitrous_acid NaNO2, HCl nitrous_acid->diazonium cyclized Cyclized Intermediate diazonium->cyclized Intramolecular Cyclization product Fused Carbazole-like System cyclized->product Aromatization

References

Application Notes and Protocols for the Derivatization of Anilines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Aniline Scaffold in Drug Discovery

The aniline moiety is a prevalent structural motif in a vast array of pharmaceuticals and bioactive molecules.[1][2] Its synthetic versatility and ability to participate in various biological interactions make it a valuable starting point for medicinal chemistry campaigns.[2] Derivatization of the aniline core allows for the systematic modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability, as well as the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for a given biological target.[3][4] Common strategies for aniline derivatization include N-acylation, N-alkylation, and cyclization to form heterocyclic systems.[5][6][7]

Key Derivatization Strategies for the Aniline Moiety

The primary amino group of aniline is a versatile handle for a variety of chemical transformations. The following sections outline common derivatization approaches with generalized protocols.

N-Acylation

N-acylation is a fundamental transformation that introduces an acyl group onto the nitrogen atom of the aniline. This modification can alter the electronic properties of the aromatic ring, introduce new hydrogen bonding capabilities, and modulate the overall polarity of the molecule.[5][8]

General Protocol for N-Acylation of an Aniline Derivative:

  • Materials: Aniline derivative (1.0 eq), acylating agent (e.g., acetic anhydride, acetyl chloride) (1.2 eq), a suitable solvent (e.g., dichloromethane, tetrahydrofuran, or water), and optionally a base (e.g., triethylamine, pyridine) if an acid chloride is used.[5]

  • Procedure:

    • Dissolve the aniline derivative in the chosen solvent in a round-bottom flask.

    • If using an acid chloride, add the base to the solution.

    • Slowly add the acylating agent to the reaction mixture at room temperature.

    • Stir the reaction for the appropriate time (typically ranging from a few minutes to several hours) and monitor its progress by thin-layer chromatography (TLC).[5]

    • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated aniline.[5]

N-Alkylation

N-alkylation introduces an alkyl group to the aniline nitrogen, which can significantly impact the compound's basicity, lipophilicity, and steric profile. This strategy is widely used to probe the binding pocket of biological targets.[6][9][10][11]

General Protocol for Reductive Amination (a common N-alkylation method):

  • Materials: Aniline derivative (1.0 eq), aldehyde or ketone (1.1 eq), reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride), and a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane).

  • Procedure:

    • To a solution of the aniline derivative and the carbonyl compound in the solvent, add the reducing agent portion-wise at room temperature.

    • Stir the reaction mixture for several hours to overnight, monitoring by TLC.

    • Once the reaction is complete, quench carefully with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to yield the N-alkylated product.

Synthesis of Heterocyclic Derivatives via Cyclization

Cyclization reactions involving the aniline nitrogen and ortho-substituents can lead to the formation of various heterocyclic scaffolds, such as indoles, quinolines, and benzodiazepines, which are prevalent in medicinal chemistry.[12][13][14][15][16]

Illustrative Example: Palladium-Catalyzed Cyclization to form Heterocycles:

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex heterocyclic systems from aniline derivatives. For instance, the intramolecular cyclization of a suitably functionalized aniline can lead to the formation of various ring systems, with the outcome often controlled by the choice of phosphine ligand.[12][13][15]

Data Presentation: Illustrative Biological Activities of Aniline Derivatives

The following table summarizes hypothetical quantitative data for a series of derivatized anilines to illustrate how such data should be presented. The specific biological activities would be determined by the therapeutic area of interest.

Compound IDR1-Substituent (Acyl/Alkyl)TargetIC50 (nM)EC50 (nM)
Parent Aniline HKinase A>10,000>10,000
Derivative 1 AcetylKinase A1,5002,500
Derivative 2 PropionylKinase A8501,200
Derivative 3 BenzylKinase A320500
Derivative 4 4-FluorobenzylKinase A150280

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel aniline derivatives.

G General Workflow for Aniline Derivative Synthesis and Evaluation cluster_synthesis Synthesis and Purification cluster_screening Biological Evaluation cluster_optimization Lead Optimization Start 2-(4-Phenylbutyl)aniline Derivatization Derivatization Reaction (e.g., N-Acylation, N-Alkylation) Start->Derivatization Purification Purification (e.g., Column Chromatography) Derivatization->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Primary Biological Screening Characterization->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Derivatization Inactive Dose_Response Dose-Response Studies Hit_ID->Dose_Response Active? SAR Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR SAR->Derivatization Iterate Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for Aniline Derivatization and Evaluation.

Hypothetical Signaling Pathway

This diagram illustrates a hypothetical signaling pathway that could be targeted by a novel aniline derivative designed as a kinase inhibitor.

G Hypothetical Kinase Signaling Pathway cluster_pathway Cellular Signaling cluster_intervention Therapeutic Intervention Receptor Receptor Tyrosine Kinase Kinase_A Kinase A Receptor->Kinase_A Phosphorylation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Proliferation) Gene_Expression->Cellular_Response Inhibitor Aniline Derivative (Kinase Inhibitor) Inhibitor->Kinase_A Inhibition

Caption: Hypothetical Kinase Inhibition by an Aniline Derivative.

References

Prospective Application of 2-(4-Phenylbutyl)aniline in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific data on the application of 2-(4-Phenylbutyl)aniline in materials science. The following application notes and protocols are prospective and based on the known properties and applications of similar aniline derivatives. These are intended to provide a research framework rather than a report on established uses.

Application Notes

Aniline and its derivatives are fundamental building blocks in the synthesis of advanced materials, particularly conductive polymers.[1] The unique molecular structure of this compound, featuring a bulky, non-polar phenylbutyl group at the ortho position of the aniline ring, suggests its potential utility in modifying the properties of traditional polyaniline (PANI). The presence of this substituent can be leveraged to create novel materials with tailored characteristics for specific applications.

1. Rationale for Application in Polymer Chemistry:

Aniline derivatives are versatile precursors in polymer synthesis due to their reactive amine group and rigid aromatic backbone, which imparts thermal stability.[1] The substituent on the aniline ring plays a crucial role in determining the final properties of the polymer.[2] In the case of this compound, the phenylbutyl group is expected to introduce significant steric hindrance. This can influence the polymerization process and the morphology of the resulting polymer.

2. Potential Applications:

  • Enhanced Solubility: One of the major limitations of standard polyaniline is its poor solubility in common organic solvents, which hinders its processability. The bulky and non-polar phenylbutyl group in poly(this compound) is hypothesized to increase the free volume between polymer chains, thereby disrupting inter-chain interactions and improving solubility. This would enable the formation of uniform thin films via solution-based techniques, which is advantageous for fabricating electronic devices.[2]

  • Modified Electrical Properties: The electronic properties of polyaniline are highly dependent on the nature of any substituents. The electron-donating or withdrawing nature of a substituent can influence the electronic conductivity of the resulting polymer.[1] The phenylbutyl group is weakly electron-donating, which might subtly modulate the conductivity of the corresponding polymer.

  • Chemical Sensors: Polyaniline-based materials have shown great promise in the development of chemical sensors due to their high sensitivity to various analytes, such as moisture and ammonia.[2] The introduction of the hydrophobic phenylbutyl group could enhance the sensitivity and selectivity of the polymer towards non-polar organic vapors. The altered surface morphology resulting from the substituent may also contribute to improved sensor performance.[2]

  • Wearable Bioelectronics: Conducting polymers are attractive materials for flexible and wearable bioelectronic devices.[3] The potential for improved processability and tunable properties makes poly(this compound) a candidate for developing flexible sensors and electronic components for health monitoring.

Hypothetical Properties of Poly(this compound)

The following table summarizes the expected properties of poly(this compound) in comparison to unsubstituted polyaniline. These are projected values and would require experimental validation.

PropertyUnsubstituted Polyaniline (PANI)Hypothetical Poly(this compound)Rationale for Difference
Solubility Poor in common organic solventsImproved solubility in solvents like NMP, DMFThe bulky phenylbutyl group increases inter-chain distance, reducing aggregation and improving solvent interaction.
Conductivity (doped) 1-100 S/cm0.1-10 S/cm (potentially lower)Steric hindrance from the substituent may disrupt π-orbital overlap along the polymer backbone, slightly reducing conductivity.
Film Forming Ability Difficult from solutionGoodEnhanced solubility allows for the formation of uniform films by spin-coating or drop-casting.[2]
Thermal Stability HighHighThe aromatic backbone, a feature of all aniline-based polymers, provides inherent thermal stability.[1]
Sensitivity to Analytes High for polar molecules (e.g., NH3)Potentially high for non-polar organic vaporsThe hydrophobic nature of the phenylbutyl group could lead to preferential interaction with non-polar analytes.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of poly(this compound).

Synthesis of Poly(this compound) via Oxidative Polymerization

This protocol describes a common method for synthesizing polyaniline derivatives.

Materials:

  • This compound (monomer)

  • Ammonium persulfate (APS) (oxidant)

  • Hydrochloric acid (HCl, 1M) (dopant and reaction medium)

  • Methanol

  • Ammonia solution (for de-doping)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) (for dissolving the polymer)

Procedure:

  • Dissolve a specific amount of this compound monomer in 1M HCl solution in a reaction vessel. Stir the solution at a low temperature (0-5 °C) using an ice bath.

  • Separately, dissolve ammonium persulfate (in a 1:1 molar ratio with the monomer) in 1M HCl.

  • Slowly add the APS solution dropwise to the monomer solution while stirring continuously.

  • Allow the reaction to proceed for 24 hours at 0-5 °C. The formation of a dark green precipitate indicates the polymerization of the emeraldine salt form of the polymer.

  • Filter the precipitate and wash it with 1M HCl and then with methanol to remove unreacted monomer and oligomers.

  • Dry the polymer powder under vacuum at 60 °C for 24 hours.

  • To obtain the soluble emeraldine base form, the polymer powder can be de-doped by stirring in an ammonia solution, followed by filtering, washing with deionized water, and drying.

Characterization of Poly(this compound)

The structure and properties of the synthesized polymer would be confirmed using various analytical techniques.[2]

Techniques:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the chemical structure of the polymer by identifying characteristic vibrational modes of the functional groups.

  • UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions in the polymer, which provides information about its oxidation and doping state. The protonated emeraldine form is expected to show characteristic absorption bands.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure and confirm the successful polymerization of the monomer.

  • Scanning Electron Microscopy (SEM): To investigate the surface morphology of the polymer. The substituent is expected to influence the microstructure.[2]

  • Four-Point Probe Measurement: To determine the electrical conductivity of the polymer films.

Visualizations

Synthesis_Workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization Monomer This compound in 1M HCl Reaction Oxidative Polymerization (0-5°C, 24h) Monomer->Reaction Oxidant Ammonium Persulfate in 1M HCl Oxidant->Reaction Filtration Filtration Reaction->Filtration Washing Washing (1M HCl, Methanol) Filtration->Washing Drying Drying (Vacuum, 60°C) Washing->Drying FTIR FT-IR Drying->FTIR UVVis UV-Vis Drying->UVVis NMR NMR Drying->NMR SEM SEM Drying->SEM Conductivity Conductivity Measurement Drying->Conductivity

Caption: Workflow for the synthesis and characterization of poly(this compound).

Sensor_Application cluster_fabrication Sensor Fabrication cluster_sensing Sensing Mechanism cluster_output Output PolymerSolution Poly(this compound) in NMP Deposition Thin Film Deposition (e.g., Spin Coating) PolymerSolution->Deposition Substrate Substrate with Electrodes Deposition->Substrate Interaction Analyte Adsorption on Polymer Film Substrate->Interaction Analyte Non-polar Organic Vapor Analyte->Interaction Signal Change in Electrical Resistance Interaction->Signal Readout Sensor Readout (Measurement of Resistance) Signal->Readout

Caption: Proposed workflow for a chemical sensor based on poly(this compound).

References

Application Note: A Validated HPLC-UV Method for the Quantification of 2-(4-Phenylbutyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(4-Phenylbutyl)aniline is an aromatic amine of interest in pharmaceutical and chemical research. Accurate and reliable quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control. This application note describes a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the precise quantification of this compound. The method is demonstrated to be linear, accurate, precise, and specific for the intended analyte.

Materials and Methods

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column compartment, and a UV-Vis detector was used. Data acquisition and processing were performed using a suitable chromatography data system.

Chemicals and Reagents

  • This compound (Reference Standard, >99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

Chromatographic Conditions

A reversed-phase HPLC method was developed and validated for the quantification of this compound. The detailed chromatographic conditions are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (70:30, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
UV Detection 245 nm
Run Time 10 minutes

Experimental Protocols

Standard Stock Solution Preparation (1000 µg/mL)

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Sonicate for 5 minutes to ensure complete dissolution.

Preparation of Calibration Standards

  • Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Transfer an aliquot of each calibration standard into an HPLC vial for analysis.

Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Extract the analyte using a suitable solvent (e.g., mobile phase).

  • Dilute the extract with the mobile phase to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Results and Discussion

Method Validation

The developed HPLC-UV method was validated for linearity, precision, accuracy, and specificity.

Linearity

The linearity of the method was evaluated by analyzing the calibration standards in triplicate. The peak area response was plotted against the corresponding concentration, and a linear regression analysis was performed.

Concentration (µg/mL)Mean Peak Area (n=3)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400
Correlation Coefficient (r²) 0.9998

Precision

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies. Six replicate injections of a 50 µg/mL standard were analyzed on the same day and on three different days.

Precision% Relative Standard Deviation (%RSD)
Repeatability (Intra-day) 0.85%
Intermediate Precision (Inter-day) 1.23%

Accuracy

The accuracy of the method was assessed by a recovery study. A known amount of this compound was spiked into a blank matrix at three different concentration levels (25, 50, and 100 µg/mL). The percentage recovery was then calculated.

Spiked Concentration (µg/mL)Mean Recovered Concentration (µg/mL)% Recovery
2524.798.8%
5050.4100.8%
10099.199.1%

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N).

ParameterValue
LOD (S/N = 3) 0.2 µg/mL
LOQ (S/N = 10) 0.7 µg/mL

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock Standard Stock Solution (1000 µg/mL) cal_standards Calibration Standards (1-100 µg/mL) stock->cal_standards Serial Dilution hplc HPLC-UV Analysis (C18, 245 nm) cal_standards->hplc Injection sample_prep Sample Preparation (Extraction & Dilution) sample_prep->hplc Injection peak_integration Peak Integration & Area Measurement hplc->peak_integration Chromatogram calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of This compound peak_integration->quantification calibration_curve->quantification

Caption: Experimental workflow for the quantification of this compound.

Conclusion

This application note presents a simple, rapid, and reliable HPLC-UV method for the quantification of this compound. The method is validated according to standard guidelines and is shown to be linear, precise, and accurate. This protocol can be readily implemented in a quality control or research laboratory for the routine analysis of this compound in various samples.

Application Notes: 2-(4-Phenylbutyl)aniline as a Versatile Building Block for the Synthesis of Benzo-fused Nitrogen Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(4-Phenylbutyl)aniline is a valuable bifunctional building block for the synthesis of various nitrogen-containing heterocycles. Its structure, featuring a primary aniline amine and a terminal phenyl group on a flexible butyl chain, allows for a range of intramolecular cyclization strategies to construct polycyclic scaffolds. One of the most prominent applications of this substrate is in the synthesis of tetrahydroquinolines, a core motif found in numerous natural products and pharmacologically active compounds.[1][2] The strategic positioning of the nucleophilic nitrogen and the activatable phenyl ring enables efficient cyclization to form the fused heterocyclic system.

This document outlines a representative protocol for the synthesis of a tetracyclic benzo-fused nitrogen heterocycle, specifically 7,8,9,10-tetrahydro-6H-phenanthridin-5-ium, through an acid-catalyzed intramolecular cyclization of this compound. This transformation proceeds via an electrophilic aromatic substitution pathway, where the aniline nitrogen acts as the initial nucleophile, and the pendant phenyl ring undergoes cyclization.

Synthetic Strategy

The primary synthetic route involves the intramolecular cyclization of this compound. This can be achieved through various catalytic methods, including acid catalysis or transition metal-mediated C-H activation.[3][4] The protocol detailed below focuses on a classic and robust acid-catalyzed approach, which is widely applicable for the synthesis of tetrahydroquinoline derivatives.[5]

The general workflow for this synthetic application is depicted below:

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Starting Material This compound B Intramolecular Cyclization (e.g., Acid-catalyzed) A->B C Neutralization & Extraction B->C D Column Chromatography C->D E Characterization (NMR, MS, etc.) D->E F Heterocyclic Product E->F

Figure 1: General experimental workflow for the synthesis of heterocycles from this compound.

Experimental Protocols

Protocol 1: Acid-Catalyzed Intramolecular Cyclization for the Synthesis of 7,8,9,10-Tetrahydro-6H-phenanthridin-5-ium

This protocol describes a representative method for the intramolecular cyclization of this compound to form a tetracyclic heterocycle. The reaction is based on established procedures for the synthesis of tetrahydroquinolines from N-alkylanilines.[5]

Materials:

  • This compound (starting material)

  • Polyphosphoric acid (PPA) (cyclizing agent and solvent)

  • Dichloromethane (DCM) (for extraction)

  • Saturated sodium bicarbonate solution (for neutralization)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel (for column chromatography)

  • Hexane and Ethyl Acetate (for elution)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer and Mass spectrometer for characterization

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, place this compound (1.00 g, 4.44 mmol).

  • Addition of Cyclizing Agent: Carefully add polyphosphoric acid (20 g) to the flask. The mixture will become viscous.

  • Reaction: Heat the mixture to 120 °C with vigorous stirring. Maintain this temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching and Neutralization: After the reaction is complete, cool the flask to room temperature. Carefully and slowly pour the viscous mixture into a beaker containing 200 mL of ice-cold water. This will hydrolyze the PPA. The resulting acidic solution is then neutralized by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Extraction: Transfer the neutralized aqueous solution to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of the desired 7,8,9,10-tetrahydro-6H-phenanthridin-5-ium salt.

Reaction Scheme:

reaction_scheme reactant This compound product 7,8,9,10-Tetrahydro-6H-phenanthridin-5-ium reactant->product PPA, 120 °C

Figure 2: Reaction scheme for the acid-catalyzed cyclization of this compound.

Data Presentation

The following table summarizes representative quantitative data for the acid-catalyzed cyclization of N-alkylanilines to form tetrahydroquinoline derivatives, based on similar transformations found in the literature. The expected yield for the cyclization of this compound is anticipated to be in a similar range.

EntrySubstrateCatalyst/ReagentTemperature (°C)Time (h)Yield (%)Reference
1N-butylanilineH₂SO₄100675[5]
2N-(4-phenylbutyl)anilinePPA1204~80 (expected)N/A
32-Aminobenzyl alcoholMn(I) PN³ pincer complex1202485[6]

Signaling Pathways and Logical Relationships

The mechanism of the acid-catalyzed intramolecular cyclization involves a series of steps that can be visualized as a logical progression from the starting material to the final heterocyclic product.

mechanism A Protonation of Aniline Nitrogen B Intramolecular Electrophilic Attack (Friedel-Crafts type) A->B Activation C Formation of Sigmacomplex Intermediate B->C C-C bond formation D Deprotonation and Aromatization C->D Rearomatization E Final Heterocyclic Product D->E Product formation

Figure 3: Logical flow of the acid-catalyzed intramolecular cyclization mechanism.

Disclaimer: The experimental protocol provided is a representative example based on established chemical principles and literature precedents for similar molecules. It has not been experimentally validated for the specific substrate this compound and should be adapted and optimized by a qualified researcher. All laboratory work should be conducted with appropriate safety precautions.

References

Application Notes and Protocols for N-Alkylation of 2-(4-Phenylbutyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of 2-(4-phenylbutyl)aniline, a key intermediate in the synthesis of various pharmacologically active compounds. The following sections outline several common and effective methods for introducing alkyl substituents to the nitrogen atom of the aniline moiety.

Introduction

N-alkylation of anilines is a fundamental transformation in organic synthesis, particularly in the development of pharmaceutical agents. The introduction of an alkyl group on the nitrogen atom can significantly modulate the biological activity, pharmacokinetic properties, and physicochemical characteristics of a molecule. This document details three primary strategies for the N-alkylation of this compound: direct alkylation with alkyl halides, reductive amination, and catalytic alkylation with alcohols.

General Considerations

  • Starting Material: this compound can be synthesized via standard methods, such as the reduction of a corresponding nitroaromatic compound. Ensure the starting material is pure and dry before proceeding with N-alkylation.

  • Safety: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Alkylating agents are often toxic and should be handled with care.

Protocol 1: N-Alkylation via Nucleophilic Substitution with Alkyl Halides

This classical method involves the reaction of this compound with an alkyl halide in the presence of a base. The base is crucial for neutralizing the hydrogen halide formed during the reaction, driving the equilibrium towards the product.

Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Solvent and Base Addition: Dissolve the aniline in a suitable aprotic solvent such as acetonitrile (10 mL per 10 mmol of aniline)[1]. Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq.) or sodium hydride (NaH, 1.2 eq.).

  • Alkylating Agent Addition: Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1 eq.) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (or a suitable temperature depending on the solvent and reactants) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Data Presentation
Alkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Methyl IodideK₂CO₃AcetonitrileReflux4 - 885 - 95
Ethyl BromideK₂CO₃DMF806 - 1280 - 90
Benzyl BromideNaHTHFRoom Temp2 - 490 - 98

Note: Reaction conditions and yields are representative and may require optimization for specific substrates.

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A This compound B Solvent (e.g., Acetonitrile) A->B Dissolve C Base (e.g., K2CO3) B->C Add D Alkyl Halide C->D Add Dropwise E Heat / Stir D->E Monitor by TLC/LC-MS F Cool to RT E->F G Filter F->G H Concentrate G->H I Column Chromatography H->I J Pure N-Alkylated Product I->J G cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification A This compound C Solvent (e.g., DCE) A->C Dissolve B Aldehyde / Ketone B->C Dissolve D Stir at RT C->D E Cool to 0°C D->E F Reducing Agent (e.g., NaBH(OAc)3) E->F Add Portion-wise G Stir to Completion F->G H Quench with Water G->H I Extract with Organic Solvent H->I J Dry and Concentrate I->J K Column Chromatography J->K L Pure N-Alkylated Product K->L G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A This compound D Pressure Vessel A->D Combine B Alcohol B->D Combine C Catalyst C->D Combine E Seal and Heat D->E F Stir Vigorously E->F Monitor by TLC/LC-MS G Cool to RT F->G H Filter Catalyst G->H I Concentrate H->I J Column Chromatography I->J K Pure N-Alkylated Product J->K

References

Application Notes and Protocols for Catalytic Reactions Involving 2-(4-Phenylbutyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the catalytic intramolecular cyclization of 2-(4-Phenylbutyl)aniline and its derivatives to synthesize substituted tetrahydrocarbazoles. The methodologies described are based on established palladium-catalyzed C-H activation and dehydrogenative coupling reactions, offering a strategic approach to constructing this valuable heterocyclic scaffold.

Application Note 1: Palladium-Catalyzed Intramolecular Dehydrogenative C-H Amination for the Synthesis of Tetrahydrocarbazoles

This protocol details a method for the intramolecular cyclization of N-acetyl-2-(4-phenylbutyl)aniline to yield 9-acetyl-6-phenyl-1,2,3,4-tetrahydro-9H-carbazole. This reaction proceeds via a palladium-catalyzed C-H activation and subsequent C-N bond formation. The use of an N-acetyl protecting group facilitates the cyclization.

Experimental Protocol

Materials:

  • N-acetyl-2-(4-phenylbutyl)aniline (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Copper(II) acetate (Cu(OAc)₂) (1.0 eq)

  • Toluene

  • Oxygen (balloon)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate (EtOAc)

Procedure:

  • To a screw-capped vial equipped with a magnetic stir bar, add N-acetyl-2-(4-phenylbutyl)aniline (1.0 mmol, 1.0 eq), palladium(II) acetate (0.05 mmol, 5 mol%), and copper(II) acetate (1.0 mmol, 1.0 eq).

  • Add toluene (5 mL) to the vial.

  • Seal the vial and purge with oxygen gas from a balloon for 1 minute.

  • Place the reaction vial in a preheated oil bath at 120 °C and stir for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes:ethyl acetate (e.g., 95:5 to 90:10) to afford the desired 9-acetyl-6-phenyl-1,2,3,4-tetrahydro-9H-carbazole.[1]

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data

The following table summarizes representative yields for the palladium-catalyzed intramolecular cyclization of various substituted 2-alkylaniline derivatives to form carbazole or tetrahydrocarbazole structures. The data is adapted from analogous reactions reported in the literature.[1]

EntrySubstrateProductYield (%)
1N-acetyl-2-(4-phenylbutyl)aniline9-acetyl-6-phenyl-1,2,3,4-tetrahydro-9H-carbazole84
2N-acetyl-2-butylaniline9-acetyl-1,2,3,4-tetrahydro-9H-carbazole78
3N-acetyl-2-(4-(4-methoxyphenyl)butyl)aniline9-acetyl-6-(4-methoxyphenyl)-1,2,3,4-tetrahydro-9H-carbazole81
4N-acetyl-2-(4-(4-chlorophenyl)butyl)aniline9-acetyl-6-(4-chlorophenyl)-1,2,3,4-tetrahydro-9H-carbazole75

Catalytic Cycle Diagram

G cluster_cycle Catalytic Cycle PdII Pd(OAc)₂ (II) Intermediate1 [AcN(Ar)-Pd(II)] Complex PdII->Intermediate1 Coordination with N-acetyl-2-(4-phenylbutyl)aniline Intermediate2 Palladacycle (II) Intermediate1->Intermediate2 Intramolecular C-H Activation Product Tetrahydrocarbazole Intermediate2->Product Reductive Elimination Pd0 Pd(0) Pd0->PdII Reoxidation (Cu(OAc)₂, O₂) Reactant N-acetyl-2-(4-phenylbutyl)aniline Reactant->Intermediate1

Caption: Proposed catalytic cycle for the Pd-catalyzed intramolecular C-H amination.

Application Note 2: One-Pot Synthesis of N-Aryl Tetrahydrocarbazoles via Palladium-Catalyzed C-N Coupling and C-H Functionalization

This protocol describes a one-pot synthesis of N-aryl tetrahydrocarbazoles starting from this compound and an aryl bromide. The reaction proceeds through a sequential palladium-catalyzed Buchwald-Hartwig amination followed by an intramolecular C-H arylation.

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Aryl bromide (e.g., bromobenzene) (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Tetrabutylammonium bromide (TBAB) (1.0 eq)

  • N,N-Dimethylacetamide (DMA)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate (EtOAc)

Procedure:

Step 1: Buchwald-Hartwig Amination

  • In a flame-dried Schlenk tube under an argon atmosphere, combine this compound (1.0 mmol, 1.0 eq), aryl bromide (1.1 mmol, 1.1 eq), palladium(II) acetate (0.05 mmol, 5 mol%), triphenylphosphine (0.10 mmol, 10 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq).

  • Add anhydrous N,N-dimethylacetamide (DMA) (5 mL).

  • Stir the mixture at 100 °C for 12 hours.

  • Cool the reaction to room temperature.

Step 2: Intramolecular C-H Arylation

  • To the reaction mixture from Step 1, add potassium carbonate (2.0 mmol, 2.0 eq) and tetrabutylammonium bromide (1.0 mmol, 1.0 eq).

  • Stir the resulting suspension at 110 °C for an additional 24 hours.[1]

  • After cooling to room temperature, add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-aryl tetrahydrocarbazole.

Quantitative Data

The following table provides representative yields for the one-pot synthesis of N-aryl carbazoles from anilines and aryl halides, adapted from similar reported procedures.

EntryAnilineAryl BromideProductYield (%)
1This compoundBromobenzene9-Phenyl-6-phenyl-1,2,3,4-tetrahydro-9H-carbazole65
22-Butylaniline4-Bromotoluene9-(p-tolyl)-1,2,3,4-tetrahydro-9H-carbazole72
3This compound4-Bromoanisole9-(4-methoxyphenyl)-6-phenyl-1,2,3,4-tetrahydro-9H-carbazole68
42-Butylaniline1-Bromo-4-fluorobenzene9-(4-fluorophenyl)-1,2,3,4-tetrahydro-9H-carbazole62

Experimental Workflow Diagram

G start Start step1 Buchwald-Hartwig Amination: This compound + Aryl Bromide Pd(OAc)₂, PPh₃, NaOtBu, DMA, 100°C, 12h start->step1 step2 Intramolecular C-H Arylation: Add K₂CO₃, TBAB 110°C, 24h step1->step2 workup Aqueous Workup & Extraction step2->workup purification Column Chromatography workup->purification end N-Aryl Tetrahydrocarbazole purification->end

Caption: One-pot synthesis of N-aryl tetrahydrocarbazoles workflow.

References

Application Notes and Protocols for the Scale-up Synthesis of 2-(4-Phenylbutyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of 2-(4-Phenylbutyl)aniline derivatives. The synthesis of these compounds is of significant interest in medicinal chemistry and materials science. This guide focuses on a robust and scalable two-step synthetic route commencing with a Friedel-Crafts acylation of an N-protected aniline, followed by a reduction of the resulting ketone. This methodology is advantageous for its use of readily available starting materials, high yields, and amenability to large-scale production. Detailed experimental procedures, data presentation in tabular format, and process flow diagrams are provided to facilitate seamless technology transfer from laboratory to pilot plant or manufacturing scale.

Introduction

This compound and its derivatives are important scaffolds in the development of novel pharmaceutical agents and functional materials. The presence of the flexible phenylbutyl chain coupled with the reactive aniline moiety allows for diverse downstream chemical modifications. The scale-up of the synthesis of these molecules presents several challenges, including ensuring high purity, managing reaction exotherms, and developing efficient work-up and purification procedures. The protocols outlined herein are designed to address these challenges, providing a clear pathway for the efficient and reproducible production of these valuable compounds.

Recommended Synthetic Pathway

A two-step approach involving an initial Friedel-Crafts acylation followed by a reduction is recommended for the scale-up synthesis. This pathway offers a balance of efficiency, cost-effectiveness, and scalability.

Scheme 1: Overall Synthetic Route

cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction & Deprotection A Acetanilide D N-(2-(4-phenylbutanoyl)phenyl)acetamide A->D 1. B 4-Phenylbutyryl chloride B->D 1. C Lewis Acid (e.g., AlCl3) C->D Catalyst F This compound D->F 2. E Reducing Agent (e.g., NaBH4/BF3·OEt2) E->F Reagent F->F G Acid/Base Workup G->F

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of Acetanilide

This procedure details the acylation of acetanilide with 4-phenylbutyryl chloride using aluminum chloride as the Lewis acid catalyst.

Materials:

ReagentMolar Mass ( g/mol )Quantity (moles)Quantity (kg)
Acetanilide135.1710.01.35
4-Phenylbutyryl chloride182.6511.02.01
Aluminum Chloride (AlCl₃)133.3422.02.93
Dichloromethane (DCM)84.93-15 L
Hydrochloric Acid (HCl), 2M--As needed
Water18.02-As needed
Sodium Bicarbonate (NaHCO₃), sat. soln.--As needed
Brine--As needed
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-As needed

Procedure:

  • Reactor Setup: Charge a clean, dry 50 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a condenser with dichloromethane (15 L).

  • Catalyst Addition: Cool the solvent to 0-5 °C using a cooling bath. Under a nitrogen atmosphere, slowly add aluminum chloride (2.93 kg, 22.0 mol) in portions, ensuring the temperature does not exceed 10 °C.

  • Acetanilide Addition: Once the aluminum chloride has dissolved, add acetanilide (1.35 kg, 10.0 mol) portion-wise, maintaining the internal temperature between 0-5 °C.

  • Acyl Chloride Addition: Slowly add 4-phenylbutyryl chloride (2.01 kg, 11.0 mol) dropwise via an addition funnel over 1-2 hours, keeping the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to 0-5 °C and slowly quench by the dropwise addition of 2M hydrochloric acid. Caution: This is an exothermic process. Maintain vigorous stirring and control the addition rate to keep the temperature below 20 °C.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-(2-(4-phenylbutanoyl)phenyl)acetamide.

Expected Yield: 85-95% Purity (Crude): >90% (by HPLC)

Step 2: Reduction of N-(2-(4-phenylbutanoyl)phenyl)acetamide and Deprotection

This protocol describes the one-pot reduction of the ketone and deprotection of the acetamide to yield the final product.

Materials:

ReagentMolar Mass ( g/mol )Quantity (moles)Quantity ( kg/L )
N-(2-(4-phenylbutanoyl)phenyl)acetamide295.38(from Step 1)(from Step 1)
Sodium Borohydride (NaBH₄)37.8340.01.51 kg
Boron Trifluoride Etherate (BF₃·OEt₂)141.9344.04.9 L
Tetrahydrofuran (THF), anhydrous--20 L
Hydrochloric Acid (HCl), conc.--As needed
Sodium Hydroxide (NaOH), 10M--As needed
Ethyl Acetate--As needed
Water18.02-As needed
Brine--As needed
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-As needed

Procedure:

  • Reactor Setup: Charge the 50 L reactor with the crude product from Step 1 and anhydrous tetrahydrofuran (20 L) under a nitrogen atmosphere.

  • Reducing Agent Addition: Cool the solution to 0-5 °C. In a separate flask, prepare a solution of sodium borohydride (1.51 kg, 40.0 mol) in anhydrous THF (5 L). Slowly add this solution to the reactor, maintaining the temperature below 10 °C.

  • Lewis Acid Addition: Slowly add boron trifluoride etherate (4.9 L, 44.0 mol) dropwise over 2-3 hours, keeping the temperature between 0-10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 66 °C) for 6-8 hours. Monitor the reaction by TLC or HPLC.

  • Deprotection: Cool the reaction mixture to room temperature. Slowly add concentrated hydrochloric acid until the pH is ~1. Heat the mixture to reflux for 4-6 hours to effect deprotection.

  • Work-up: Cool the mixture to room temperature and neutralize by the slow addition of 10M sodium hydroxide solution until the pH is ~9-10.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Expected Yield: 70-85% (over two steps) Purity (Final Product): >98% (by HPLC)

Data Summary

StepProductStarting MaterialKey ReagentsSolventTemp (°C)Time (h)Yield (%)Purity (%)
1N-(2-(4-phenylbutanoyl)phenyl)acetamideAcetanilideAlCl₃, 4-Phenylbutyryl chlorideDCM0 - RT12-1685-95>90
2This compoundN-(2-(4-phenylbutanoyl)phenyl)acetamideNaBH₄, BF₃·OEt₂, HClTHF0 - Reflux10-1470-85>98

Process Workflow Diagram

Start Start Step1 Friedel-Crafts Acylation (Reactor 1) Start->Step1 Quench1 Quenching & Work-up Step1->Quench1 Reaction Complete Concentrate1 Concentration Quench1->Concentrate1 Step2 Reduction & Deprotection (Reactor 2) Concentrate1->Step2 Crude Intermediate Workup2 Neutralization & Extraction Step2->Workup2 Reaction Complete Purification Purification (Vacuum Distillation/Chromatography) Workup2->Purification Crude Product FinalProduct Final Product: This compound Purification->FinalProduct

Caption: Scale-up synthesis workflow for this compound.

Safety Considerations

  • Aluminum chloride is highly corrosive and reacts violently with water. Handle in a dry, inert atmosphere.

  • The Friedel-Crafts acylation can be highly exothermic. Strict temperature control is crucial.

  • Sodium borohydride is flammable and reacts with water to produce hydrogen gas.

  • Boron trifluoride etherate is corrosive and moisture-sensitive.

  • All operations should be conducted in a well-ventilated area or fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Conclusion

The provided application notes and protocols describe a reliable and scalable method for the synthesis of this compound derivatives. By following these detailed procedures, researchers and production chemists can achieve high yields and purity of the target compounds, facilitating further research and development activities. The clear data presentation and workflow diagrams are intended to support a smooth transition from laboratory to industrial-scale production.

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(4-Phenylbutyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-(4-Phenylbutyl)aniline.

Troubleshooting Guide

This guide addresses common issues observed during the purification of this compound, offering potential causes and solutions.

Observed Problem Potential Cause Suggested Solution
Low purity after column chromatography Co-elution of structurally similar impurities (e.g., isomers, starting materials).- Optimize the mobile phase polarity. A shallower gradient or isocratic elution with a less polar solvent system may improve separation.- Screen different stationary phases (e.g., silica gel, alumina, or reverse-phase C18).- Consider using a preparative HPLC for higher resolution.
The purified compound is colored (yellow/brown) Oxidation of the aniline functional group.- Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible.- Use degassed solvents for chromatography and extractions.- Consider adding a small amount of a reducing agent like sodium bisulfite during workup, though this may complicate purification.
Oiling out during crystallization The compound is not sufficiently soluble in the chosen hot solvent, or the cooling rate is too fast.- Use a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.- Try a co-solvent system (e.g., ethanol/water, hexane/ethyl acetate).- Ensure slow cooling to promote crystal formation over precipitation. Seeding with a pure crystal can also be beneficial.
Thermal decomposition during distillation The boiling point of this compound is high, leading to degradation at atmospheric pressure.- Perform distillation under reduced pressure (vacuum distillation) to lower the boiling point.- Ensure the distillation apparatus is well-insulated to maintain a stable temperature.
Incomplete removal of non-polar impurities The phenylbutyl side chain imparts significant non-polar character, making separation from other non-polar impurities challenging.- Employ reverse-phase chromatography where this compound will have a longer retention time than more polar impurities.- Consider liquid-liquid extraction with immiscible organic solvents of different polarities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

Common impurities often stem from the synthetic route. These can include unreacted starting materials, by-products from side reactions, and isomers. For instance, if synthesized via a coupling reaction, residual coupling reagents or starting halides/amines may be present.

Q2: Which chromatographic method is most effective for purifying this compound?

Both normal-phase and reverse-phase chromatography can be effective, depending on the impurity profile.

  • Normal-phase chromatography (e.g., silica gel): This is often the first choice. A typical mobile phase would be a mixture of a non-polar solvent like hexane or heptane with a more polar solvent such as ethyl acetate or dichloromethane.

  • Reverse-phase chromatography (e.g., C18): This is particularly useful for removing non-polar impurities. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.

Q3: What is a recommended starting point for developing a crystallization protocol?

A good starting point is to test the solubility of your crude product in a range of solvents of varying polarities (e.g., hexanes, toluene, ethyl acetate, ethanol, water). Look for a solvent that dissolves the compound when hot but gives poor solubility when cold. A co-solvent system, such as ethanol/water, can also be effective.

Q4: How can I monitor the purity of my fractions during chromatography?

Thin-layer chromatography (TLC) is a rapid and effective method for monitoring fraction purity. Use the same solvent system for TLC as for your column chromatography to get a good indication of the separation. Staining with a potassium permanganate solution can help visualize spots if they are not UV-active. For more quantitative analysis, HPLC or GC-MS can be used.

Experimental Protocols & Data

Illustrative Purification Parameters

The following tables provide example parameters for different purification techniques. These should be considered as starting points and may require optimization for your specific sample.

Table 1: Example Parameters for Column Chromatography

ParameterNormal PhaseReverse Phase
Stationary Phase Silica Gel (60 Å, 40-63 µm)C18-functionalized silica
Mobile Phase 5-20% Ethyl Acetate in Hexane70-90% Acetonitrile in Water
Flow Rate 20-40 mL/min (for preparative scale)10-20 mL/min (for preparative scale)
Detection UV at 254 nmUV at 254 nm
Typical Purity >95%>98%

Table 2: Example Parameters for Crystallization

Solvent SystemTemperature ProfileExpected Yield
Ethanol/WaterDissolve in hot ethanol, add water dropwise until cloudy, then cool slowly.60-80%
Hexane/Ethyl AcetateDissolve in a minimal amount of hot ethyl acetate, add hexane until turbid, then cool.50-70%

Table 3: Example Parameters for Vacuum Distillation

ParameterValue
Pressure 0.1 - 1 mmHg
Boiling Point (estimated) 150-180 °C
Purity Achieved >99% (for volatile impurities)

Visualized Workflows

General Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound, starting from a crude reaction mixture.

crude Crude Reaction Mixture extraction Aqueous Workup / Extraction crude->extraction drying Drying of Organic Layer (e.g., MgSO4, Na2SO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration chromatography Column Chromatography concentration->chromatography purity_check1 Purity Check (TLC, HPLC) chromatography->purity_check1 Fractions crystallization Crystallization purity_check1->crystallization Pure enough? distillation Vacuum Distillation purity_check1->distillation Alternative final_product Pure this compound crystallization->final_product distillation->final_product

Caption: A typical multi-step purification workflow for this compound.

Chromatography Decision Tree

This diagram provides a logical decision-making process for selecting a chromatography method.

start Start: Crude Product impurity_analysis Analyze Impurity Polarity (e.g., by TLC) start->impurity_analysis normal_phase Normal Phase Chromatography (Silica Gel) impurity_analysis->normal_phase Impurities are more polar reverse_phase Reverse Phase Chromatography (C18) impurity_analysis->reverse_phase Impurities are less polar success Purity > 95%? normal_phase->success reverse_phase->success end Proceed to next step success->end Yes optimize Optimize Conditions success->optimize No optimize->impurity_analysis Re-evaluate

Caption: Decision tree for selecting a suitable chromatography method.

"optimizing reaction conditions for 2-(4-Phenylbutyl)aniline synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Phenylbutyl)aniline.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound via two primary synthetic routes: Reductive Amination and N-Alkylation.

Route 1: Reductive Amination of Aniline with 4-Phenylbutanal

This one-pot reaction involves the formation of an imine intermediate from aniline and 4-phenylbutanal, which is then reduced in situ to the desired secondary amine.

Frequently Asked Questions (FAQs):

Q1: My reaction shows low conversion of starting materials. What are the potential causes and solutions?

A1: Low conversion can stem from several factors:

  • Inefficient Imine Formation: The equilibrium between the carbonyl compound and the amine to form the imine may not be favorable.[1]

    • Solution: Ensure your reagents are anhydrous, as water can inhibit imine formation. The use of a dehydrating agent, such as anhydrous MgSO₄ or Na₂SO₄, or azeotropic removal of water with a Dean-Stark apparatus can drive the equilibrium towards the imine.

  • Weak Reducing Agent: The chosen reducing agent may not be sufficiently reactive under your reaction conditions.

    • Solution: While sodium triacetoxyborohydride (NaBH(OAc)₃) is a common choice for its mildness, stronger reducing agents like sodium cyanoborohydride (NaBH₃CN) or borane-tetrahydrofuran complex (BH₃·THF) might be necessary, especially for less reactive anilines.[2] Note that NaBH₃CN is highly toxic and should be handled with care.

  • Low Reaction Temperature: The reaction may be too slow at the current temperature.

    • Solution: Gently warming the reaction mixture can increase the rate of both imine formation and reduction. However, be cautious as excessive heat can lead to side reactions.

Q2: I am observing the formation of significant byproducts. How can I identify and minimize them?

A2: Common byproducts in reductive amination include:

  • Over-alkylation Product (Tertiary Amine): The desired secondary amine product can react further with the aldehyde to form a tertiary amine.

    • Solution: Use a stoichiometric amount or a slight excess of the aniline relative to the aldehyde. Running the reaction at a lower temperature can also help minimize this side reaction.

  • Alcohol from Aldehyde Reduction: The reducing agent can directly reduce the starting aldehyde to 4-phenylbutanol.

    • Solution: Use a mild reducing agent that preferentially reduces the imine over the carbonyl group, such as NaBH(OAc)₃.[2] Adding the reducing agent portion-wise can also help maintain a low concentration, favoring imine reduction.

  • N-acylation or N-ethylation: If using acetate-containing reagents or solvents like acetic acid, you might observe N-acetylation.[2] Similarly, some reducing agents in certain solvents can lead to N-ethylation.[2]

    • Solution: Avoid using acetic acid as a solvent if N-acetylation is a problem. If N-ethylation is observed, consider switching the solvent or the reducing agent.

Q3: The purification of my final product is challenging. What are the best practices?

A3: Purification of N-alkylanilines can be achieved through several methods:

  • Column Chromatography: This is the most common method for purifying the product from starting materials and byproducts. A silica gel column with a gradient of ethyl acetate in hexanes is typically effective.

  • Acid-Base Extraction: Since the product is a basic amine, it can be separated from non-basic impurities. Dissolve the crude product in a nonpolar organic solvent (e.g., diethyl ether, dichloromethane) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The amine will move to the aqueous layer as its ammonium salt. The aqueous layer can then be basified (e.g., with NaOH) and the purified amine extracted back into an organic solvent.

  • Distillation: If the product is thermally stable and has a sufficiently different boiling point from impurities, vacuum distillation can be an effective purification method.

Route 2: N-Alkylation of Aniline with a 4-Phenylbutyl Halide

This method involves the direct reaction of aniline with a suitable 4-phenylbutyl halide (e.g., 1-bromo-4-phenylbutane) in the presence of a base.

Frequently Asked Questions (FAQs):

Q1: My N-alkylation reaction is giving a very low yield. How can I improve it?

A1: Low yields in N-alkylation reactions are often due to:

  • Poor Nucleophilicity of Aniline: Aniline is a relatively weak nucleophile.

    • Solution: The reaction often requires heating to proceed at a reasonable rate.[3] Using a more polar aprotic solvent, such as DMF or DMSO, can also enhance the reaction rate.

  • Insufficient Base Strength: The base may not be strong enough to deprotonate the aniline or neutralize the HX formed during the reaction.

    • Solution: Stronger bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or even sodium hydride (NaH) can be used. Phase-transfer catalysts can also be employed in biphasic systems.

  • Leaving Group Ability: The choice of halide is important.

    • Solution: The reactivity order is I > Br > Cl. If you are using 1-chloro-4-phenylbutane and getting low yields, consider switching to 1-bromo-4-phenylbutane or preparing 1-iodo-4-phenylbutane in situ.

Q2: My main product is the N,N-dialkylated aniline. How can I favor the mono-alkylation product?

A2: Over-alkylation is a common problem as the secondary amine product is often more nucleophilic than the starting aniline.[3][4]

  • Stoichiometry Control: Use a significant excess of aniline relative to the 4-phenylbutyl halide (e.g., 3-5 equivalents of aniline). This statistically favors the reaction of the halide with the more abundant primary amine.

  • Slow Addition: Add the 4-phenylbutyl halide slowly to the reaction mixture containing aniline and the base. This keeps the concentration of the alkylating agent low, reducing the chance of the mono-alkylated product reacting again.

  • Lower Temperature: Running the reaction at the lowest temperature that gives a reasonable reaction rate can increase selectivity for the mono-alkylated product.

Q3: Are there alternative, more selective methods for N-alkylation?

A3: Yes, several catalytic methods have been developed to improve selectivity in N-alkylation reactions:

  • "Borrowing Hydrogen" or "Hydrogen Autotransfer" Methodology: This method uses an alcohol (4-phenylbutan-1-ol) as the alkylating agent with a transition metal catalyst (e.g., Ru, Ir complexes).[5][6][7] The alcohol is temporarily oxidized to the aldehyde in situ, which then undergoes reductive amination. This method often shows high selectivity for mono-alkylation and is considered a green chemistry approach as the only byproduct is water.[8]

  • Use of Solid-Supported Catalysts: Catalysts like Al₂O₃–OK or copper-chromite have been reported for the N-alkylation of amines, which can offer advantages in terms of handling and catalyst recovery.[4][9]

Data Presentation

Table 1: Representative Conditions for Reductive Amination of Anilines with Aldehydes.

EntryReducing AgentSolventAdditive/CatalystTemperature (°C)Time (h)Yield (%)Reference
1NaBH(OAc)₃DichloromethaneAcetic AcidRoom Temp16~25[10]
2BH₃·THFDichloromethaneAcetic AcidRoom Temp16-20High[2]
3NaBH₄EthanolNoneNot specifiedNot specifiedHigh[11]
4H₂ (flow)Methanol10% Pd/C100-1501.548-90[10]

Table 2: Representative Conditions for N-Alkylation of Anilines.

EntryAlkylating AgentCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
11-BromobutaneNone (excess aniline)Aqueous surfactantNot specifiedNot specifiedHigh selectivity[12]
2Benzyl AlcoholCu-Chromite / K₂CO₃o-Xylene1108High[4]
3Benzyl AlcoholCoNₓ@NC / t-BuOKToluene14018-24High[13]
4Benzyl AlcoholMn-pincer complex / t-BuOKToluene802480-90[6]
5Benzyl BromideAl₂O₃-OKAcetonitrileRoom Temp2High[14]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination
  • To a round-bottom flask charged with a magnetic stir bar, add aniline (1.0 eq) and 4-phenylbutanal (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.5 M).

  • If desired, add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Synthesis of this compound via N-Alkylation
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add aniline (3.0 eq), a base such as powdered potassium carbonate (K₂CO₃) (2.0 eq), and a solvent such as acetonitrile or DMF.

  • Heat the mixture to 80-100 °C with vigorous stirring.

  • Slowly add 1-bromo-4-phenylbutane (1.0 eq) dropwise to the heated mixture over 30 minutes.

  • Maintain the reaction at temperature for 6-12 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to separate the desired mono-alkylated product from unreacted aniline and the di-alkylated byproduct.

Visualizations

experimental_workflow cluster_reductive_amination Route 1: Reductive Amination cluster_n_alkylation Route 2: N-Alkylation ra1 Mix Aniline & 4-Phenylbutanal ra2 Imine Formation ra1->ra2 DCM, RT ra3 Reduction with NaBH(OAc)3 ra2->ra3 0°C to RT ra4 Aqueous Workup ra3->ra4 Quench ra5 Purification ra4->ra5 Chromatography na1 Mix Aniline & K2CO3 na2 Add 1-Bromo-4-phenylbutane na1->na2 Acetonitrile na3 Reaction at 80-100°C na2->na3 Slow addition na4 Filtration & Workup na3->na4 Cooling na5 Purification na4->na5 Chromatography

Caption: Experimental workflows for the synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed q1 Which synthetic route? start->q1 ra_q Incomplete Conversion? q1->ra_q Reductive Amination na_q Starting materials consumed? q1->na_q N-Alkylation ra_sol1 Add dehydrating agent Increase reaction time ra_q->ra_sol1 Yes ra_sol2 Use stronger reducing agent (e.g., BH3.THF) ra_q->ra_sol2 No, starting materials remain side_rxn Check for side products (over-alkylation, etc.) ra_q->side_rxn No na_sol1 Increase temperature Use polar aprotic solvent (DMF) na_q->na_sol1 No, starting materials remain na_sol2 Use stronger base (e.g., Cs2CO3) Use more reactive halide (iodide) na_q->na_sol2 No, starting materials remain na_q->side_rxn Yes

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Troubleshooting Low Yield in 2-(4-Phenylbutyl)aniline Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-(4-phenylbutyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reaction yields. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides for the most common synthetic routes to this compound: Reductive Amination and Buchwald-Hartwig Amination.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for the synthesis of this compound are Reductive Amination of 4-phenylbutanal with aniline and the Buchwald-Hartwig Amination, which involves the palladium-catalyzed coupling of an aryl halide with an amine.

Q2: My reaction has stalled, and I am observing a low conversion of my starting materials. What are the initial checks I should perform?

A2: Firstly, verify the quality and purity of your reagents and solvents. Ensure that your reaction is performed under an inert atmosphere (e.g., nitrogen or argon), especially for palladium-catalyzed reactions, as oxygen can deactivate the catalyst. Secondly, confirm the accuracy of your reaction temperature and ensure efficient stirring.

Q3: I am observing multiple spots on my TLC analysis of the crude reaction mixture. What are the likely side products?

A3: Depending on the synthetic route, common side products can include over-alkylated products (di-alkylation of the aniline), products of competing reduction of the starting carbonyl in reductive amination, or β-hydride elimination products in Buchwald-Hartwig amination.

Q4: How can I effectively purify this compound from the reaction mixture?

A4: Purification is typically achieved through flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system. The exact ratio will depend on the polarity of the impurities.

Troubleshooting Guide: Reductive Amination

Reductive amination involves the reaction of 4-phenylbutanal with aniline to form an imine, which is then reduced in situ to the desired this compound.

Common Issues and Solutions
Issue Potential Cause Recommended Solution
Low to no product formation 1. Inactive reducing agent.1. Use a fresh batch of the reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are common choices.
2. Inefficient imine formation.2. Add a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture to drive the equilibrium towards imine formation.
3. Incorrect pH.3. The reaction is often acid-catalyzed. A small amount of acetic acid can be added to facilitate imine formation.
Formation of 4-phenylbutanol Premature reduction of the aldehyde.Use a milder reducing agent that selectively reduces the imine over the aldehyde, such as NaBH₃CN.[1]
Formation of N,N-bis(4-phenylbutyl)aniline Over-alkylation of the product.Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the aniline relative to the 4-phenylbutanal.
Complex mixture of unidentified byproducts 1. Reaction temperature too high.1. Perform the reaction at room temperature or 0 °C to minimize side reactions.
2. Prolonged reaction time.2. Monitor the reaction progress by TLC and quench the reaction once the starting material is consumed.
Experimental Protocol: Reductive Amination

Materials:

  • 4-phenylbutanal

  • Aniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-phenylbutanal (1.0 eq) in anhydrous DCM, add aniline (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Logical Troubleshooting Workflow for Reductive Amination

G start Low Yield in Reductive Amination check_reagents Check Reagent Quality (Aldehyde, Aniline, Reducing Agent) start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions tlc_analysis Analyze Crude Reaction by TLC check_conditions->tlc_analysis no_product No Product Formation tlc_analysis->no_product Starting material remains, no product spot side_products Presence of Side Products tlc_analysis->side_products Multiple new spots incomplete_reaction Incomplete Reaction tlc_analysis->incomplete_reaction Starting material and product spots optimize_imine Optimize Imine Formation (Add dehydrating agent, adjust pH) no_product->optimize_imine change_reductant Change Reducing Agent (e.g., to NaBH3CN) side_products->change_reductant Alcohol byproduct observed optimize_stoichiometry Adjust Stoichiometry (Aniline:Aldehyde ratio) side_products->optimize_stoichiometry Over-alkylation observed optimize_temp_time Optimize Temperature and Time incomplete_reaction->optimize_temp_time purification Purification optimize_imine->purification change_reductant->purification optimize_stoichiometry->purification optimize_temp_time->purification

Troubleshooting workflow for reductive amination.

Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a powerful method for the formation of the C-N bond between an aryl halide (e.g., 2-bromoaniline or a protected derivative) and an amine.

Common Issues and Solutions
Issue Potential Cause Recommended Solution
Low to no product formation 1. Catalyst deactivation.1. Ensure the reaction is run under strictly inert conditions. Use degassed solvents. Consider using a pre-catalyst.
2. Inappropriate ligand.2. The choice of phosphine ligand is critical. For aniline substrates, bulky, electron-rich ligands like XPhos or BrettPhos are often effective.[2]
3. Incorrect base.3. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The choice of base can be solvent-dependent.
Formation of hydrodehalogenated arene β-Hydride elimination.This side reaction can compete with reductive elimination.[3] Using a more sterically hindered ligand can sometimes suppress this pathway.
Low yield with aryl chlorides Lower reactivity of aryl chlorides.Aryl chlorides are less reactive than bromides and iodides. Higher reaction temperatures and more electron-rich, bulky ligands may be required.
Incomplete reaction 1. Insufficient catalyst loading.1. Increase the catalyst loading in small increments (e.g., from 1 mol% to 2 mol%).
2. Insufficient reaction time or temperature.2. Increase the reaction time or temperature, while monitoring for potential decomposition.
Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 2-Bromoaniline (or a suitable protected derivative)

  • 4-Phenyl-1-butene

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous and degassed

  • Argon or Nitrogen gas

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 eq) and XPhos (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed toluene.

  • Add 2-bromoaniline (1.0 eq) and 4-phenyl-1-butene (1.2 eq).

  • Finally, add NaOtBu (1.4 eq).

  • Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reaction Pathway for Buchwald-Hartwig Amination

G cluster_0 Catalytic Cycle Pd0 Pd(0)L2 ArX_Pd0 Ar-Pd(II)(X)L2 Pd0->ArX_Pd0 Oxidative Addition Ar_Pd_NHR [Ar-Pd(II)(NHR')L2]+X- ArX_Pd0->Ar_Pd_NHR + R'NH2 Ar_Pd_NR Ar-Pd(II)(NR')L2 Ar_Pd_NHR->Ar_Pd_NR - HX, - Base Ar_Pd_NR->Pd0 product Ar-NR'H Ar_Pd_NR->product Reductive Elimination ArX Aryl Halide (Ar-X) ArX->ArX_Pd0 Amine Amine (R'NH2) Amine->Ar_Pd_NHR Base Base Base->Ar_Pd_NR

Catalytic cycle of the Buchwald-Hartwig amination.

References

Technical Support Center: Column Chromatography Purification of Crude 2-(4-Phenylbutyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of crude 2-(4-Phenylbutyl)aniline. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during this purification process.

Troubleshooting Guides

This section addresses specific issues that may arise during the column chromatography of this compound, presented in a question-and-answer format.

Issue 1: Poor Separation or Tailing of the Product Peak

  • Question: My this compound is streaking or tailing on the column, leading to poor separation from impurities. What is the likely cause and how can I fix it?

  • Answer: This is a common issue when purifying amines on standard silica gel. The basic nature of the aniline's amino group interacts strongly with the acidic silanol groups on the silica surface, causing the compound to move unevenly down the column.[1][2]

    Solutions:

    • Mobile Phase Modifier: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel. Triethylamine (Et3N) is a common choice.[1][3] Start by adding 0.1-1% (v/v) of triethylamine to your eluent mixture (e.g., hexane/ethyl acetate).[4]

    • Alternative Stationary Phase: If the issue persists, consider using a different stationary phase.[1]

      • Alumina (basic or neutral): This can be a good alternative for the purification of amines.[5]

      • Amine-functionalized silica: These columns are specifically designed to minimize the unwanted interactions with basic compounds.[6][7]

    • Pre-treatment of Silica Gel: You can pre-treat the silica gel with triethylamine before packing the column. This involves making a slurry of the silica in a solvent containing triethylamine, then filtering and washing before preparing the column.[4]

Issue 2: The Compound is Not Eluting from the Column

  • Question: I've loaded my crude this compound onto the column, but it doesn't seem to be moving down, even with a relatively polar solvent system. What should I do?

  • Answer: This indicates that your compound is too strongly adsorbed to the stationary phase. This can happen if the mobile phase is not polar enough or if there are very strong interactions with the silica gel.

    Solutions:

    • Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. It is advisable to do this in a stepwise gradient to ensure good separation.

    • Add a Stronger Eluent: If increasing the polarity of your current solvent system is ineffective, you may need to introduce a stronger solvent, such as methanol, in a small percentage to your mobile phase (e.g., dichloromethane/methanol).[6]

    • Check for Compound Stability: It is possible, though less likely, that your compound is degrading on the silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have appeared.[3]

Issue 3: Co-elution of the Product with an Impurity

  • Question: I am getting a fraction that contains both my desired product and a persistent impurity. How can I improve the separation?

  • Answer: Co-elution occurs when the Rf values of your product and an impurity are too similar in the chosen solvent system.

    Solutions:

    • Optimize the Solvent System: The key is to find a solvent system that maximizes the difference in Rf values (ΔRf) between your product and the impurity. Test a variety of solvent systems with different polarities and compositions using thin-layer chromatography (TLC) before running the column. A good target Rf for your product on TLC is around 0.2-0.4 for optimal column separation.[3]

    • Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution, where the polarity of the mobile phase is gradually increased over time, can significantly improve the separation of compounds with close Rf values.[3]

    • Change the Stationary Phase: As mentioned previously, switching to a different stationary phase like alumina or a functionalized silica can alter the selectivity of the separation and may resolve the co-eluting compounds.[5]

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?

    • A1: A common starting point for aromatic amines is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[6] Due to the basicity of the aniline, it is highly recommended to include 0.1-1% triethylamine in the mobile phase to prevent peak tailing.[4] You should determine the optimal ratio of hexane to ethyl acetate by running TLC plates first.

  • Q2: How much silica gel should I use for my column?

    • A2: A general rule of thumb is to use a silica gel to crude compound weight ratio of about 30:1 to 100:1. For difficult separations, a higher ratio may be necessary.

  • Q3: Should I use a gradient or isocratic elution?

    • A3: For purifying a crude reaction mixture with multiple components, a gradient elution is often more effective.[3] It allows for the efficient elution of less polar impurities first, followed by the elution of your product with increasing solvent polarity. If your TLC analysis shows that your product is well-separated from all impurities in a single solvent system, an isocratic elution may be sufficient.

  • Q4: My crude product is not very soluble in the mobile phase. How should I load it onto the column?

    • A4: If your compound has low solubility in the starting eluent, you can use a technique called "dry loading." Dissolve your crude product in a minimal amount of a solvent in which it is soluble (like dichloromethane). Add a small amount of silica gel to this solution and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[3]

Data Presentation

Table 1: TLC Solvent System Screening

Solvent System (v/v/v)Rf of this compoundRf of Major ImpurityΔRfObservations
95:5 Hexane/EtOAc0.100.150.05Tailing observed
90:10 Hexane/EtOAc0.250.350.10Tailing observed
90:10:0.1 Hexane/EtOAc/Et3N0.300.420.12Symmetrical spots
80:20:0.1 Hexane/EtOAc/Et3N0.450.600.15Good separation

Table 2: Column Chromatography Parameter Comparison

ParameterExperiment 1Experiment 2Experiment 3
Stationary Phase Silica GelSilica GelAlumina (Neutral)
Mobile Phase 90:10 Hexane/EtOAc90:10:0.1 Hexane/EtOAc/Et3N95:5 Hexane/EtOAc
Elution Type IsocraticIsocraticGradient (0-10% EtOAc)
Crude Loaded (g) 1.01.01.0
Silica Gel (g) 505050
Yield (%) 658580
Purity (by HPLC) 85%98%95%
Observations Significant tailingClean separationGood separation, faster elution

Experimental Protocols

Detailed Methodology for Column Chromatography Purification of Crude this compound

This protocol outlines a general procedure for developing a purification method for this compound using flash column chromatography on silica gel.

  • Thin-Layer Chromatography (TLC) Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., start with a 9:1 ratio).

    • Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).

    • Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.4 for the product spot.

    • To counteract tailing, add 0.1-1% triethylamine to the developing solvent and re-run the TLC to observe the improvement in spot shape.

  • Column Preparation (Slurry Method):

    • Select a glass column of an appropriate size for the amount of crude material.

    • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.[8]

    • In a separate beaker, make a slurry of the silica gel in the initial, least polar mobile phase (e.g., 95:5:0.1 hexane/ethyl acetate/triethylamine).

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to help the silica pack evenly.[8]

    • Once the silica has settled, add a thin layer of sand on top to protect the silica bed.

    • Drain the excess solvent until it is just level with the top of the sand.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully apply it to the top of the column using a pipette.

    • Dry Loading (for less soluble samples): Dissolve the crude product in a volatile solvent, add silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (e.g., with a pump or house air) to start the flow of the solvent through the column.

    • Collect the eluent in fractions (e.g., in test tubes).

    • If using a gradient elution, start with a low polarity mobile phase and gradually increase the percentage of the more polar solvent. A typical gradient might be to start with 5% ethyl acetate in hexane and increase to 20% over several column volumes.

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to identify which ones contain the purified product.

    • Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc_analysis 1. TLC Analysis (Optimize Solvent System) column_packing 2. Column Packing (Silica Gel Slurry) tlc_analysis->column_packing sample_loading 3. Sample Loading (Wet or Dry) column_packing->sample_loading elution 4. Elution (Gradient or Isocratic) sample_loading->elution fraction_collection 5. Fraction Collection elution->fraction_collection fraction_analysis 6. Fraction Analysis (TLC) fraction_collection->fraction_analysis combine_fractions 7. Combine Pure Fractions fraction_analysis->combine_fractions solvent_removal 8. Solvent Removal combine_fractions->solvent_removal pure_product Purified Product solvent_removal->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_problems Identify the Issue cluster_solutions Potential Solutions start Problem Encountered peak_tailing Poor Separation / Peak Tailing? start->peak_tailing no_elution Compound Not Eluting? start->no_elution co_elution Co-elution with Impurity? start->co_elution add_modifier Add Et3N to Mobile Phase peak_tailing->add_modifier Yes increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity Yes optimize_solvent Re-optimize Solvent System via TLC co_elution->optimize_solvent Yes change_stationary_phase Change Stationary Phase (Alumina, Amine-Silica) add_modifier->change_stationary_phase If problem persists use_gradient Use Gradient Elution use_gradient->change_stationary_phase If still co-eluting optimize_solvent->use_gradient

Caption: Troubleshooting decision-making for amine purification.

References

Technical Support Center: Managing Impurities in the Scale-up of 2-(4-Phenylbutyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-(4-Phenylbutyl)aniline. The information provided is based on general principles of aniline alkylation and common challenges encountered during process scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed during the synthesis of this compound?

A1: During the synthesis of this compound, typically via the N-alkylation of aniline with a 4-phenylbutyl halide, several common impurities can be formed. These include:

  • Unreacted Starting Materials: Residual aniline and 4-phenylbutyl halide.

  • Dialkylation Product: N,N-bis(4-phenylbutyl)aniline is a common byproduct where the aniline nitrogen is alkylated twice.

  • Overalkylation Product: N-(4-phenylbutyl)-2-(4-phenylbutyl)aniline, where both the nitrogen and the aromatic ring are alkylated.

  • Byproducts from Side Reactions: Elimination products from the 4-phenylbutyl halide (e.g., 4-phenyl-1-butene) can be formed, especially at elevated temperatures.

  • Process-Related Impurities: Impurities originating from solvents, bases, or catalysts used in the reaction.

Q2: How can I minimize the formation of the N,N-bis(4-phenylbutyl)aniline dialkylation impurity during scale-up?

A2: Minimizing the formation of the dialkylated impurity is crucial for achieving high product purity. Key strategies include:

  • Control of Stoichiometry: Using a molar excess of aniline relative to the 4-phenylbutyl halide can favor the mono-alkylation product. The optimal ratio often needs to be determined empirically during process development.

  • Slow Addition of the Alkylating Agent: Adding the 4-phenylbutyl halide slowly to the reaction mixture containing aniline helps to maintain a low concentration of the alkylating agent, thus reducing the likelihood of a second alkylation event on the already formed product.

  • Temperature Control: Lower reaction temperatures generally favor mono-alkylation. However, this needs to be balanced with achieving a reasonable reaction rate.

  • Choice of Base and Solvent: The selection of the base and solvent system can significantly influence the reaction selectivity. A weaker base and a less polar solvent may reduce the rate of the second alkylation.

Q3: What analytical methods are suitable for monitoring the impurity profile of this compound during production?

A3: A robust analytical strategy is essential for monitoring and controlling impurities. The following methods are commonly employed:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying the desired product and various impurities. A reversed-phase method with UV detection is typically suitable.

  • Gas Chromatography (GC): GC can be used for analyzing volatile impurities and unreacted starting materials.

  • Mass Spectrometry (MS): Coupling HPLC or GC with a mass spectrometer (LC-MS or GC-MS) is invaluable for the identification of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹H NMR are powerful tools for structural elucidation of the final product and any isolated impurities.

Troubleshooting Guides

Issue 1: High Levels of Unreacted Aniline in the Crude Product
  • Possible Cause 1: Insufficient amount of alkylating agent.

    • Troubleshooting Step: Re-evaluate the stoichiometry of the reactants. Ensure that the 4-phenylbutyl halide is added in the correct molar ratio. Consider a slight excess of the alkylating agent if the dialkylation byproduct is not a major concern.

  • Possible Cause 2: Incomplete reaction.

    • Troubleshooting Step: Increase the reaction time or temperature. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC) to determine the point of maximum conversion.

  • Possible Cause 3: Poor mixing at scale.

    • Troubleshooting Step: Ensure adequate agitation is maintained throughout the reaction, especially during the addition of reagents. Poor mixing can lead to localized areas of high or low reactant concentration, affecting conversion.

Issue 2: Unexpected Impurity Detected by LC-MS during Scale-up
  • Possible Cause 1: Impurity in a new batch of starting material.

    • Troubleshooting Step: Analyze the starting materials (aniline and 4-phenylbutyl halide) from the new batch to check for any new impurities that could be carried through the synthesis.

  • Possible Cause 2: Thermal degradation.

    • Troubleshooting Step: Hot spots in the reactor due to poor heat transfer at a larger scale can lead to the degradation of reactants or products. Review the heating and cooling capacity of the reactor and ensure uniform temperature control.

  • Possible Cause 3: Reaction with process equipment.

    • Troubleshooting Step: Although less common, reactive intermediates could potentially interact with the materials of construction of the reactor or transfer lines. This is more of a concern with highly reactive or corrosive reagents.

Data Presentation

Table 1: Effect of Aniline to 4-Phenylbutyl Halide Molar Ratio on Product and Impurity Profile

Aniline:Halide RatioYield of this compound (%)Unreacted Aniline (%)N,N-bis(4-phenylbutyl)aniline (%)
1:175518
2:185104
3:18815<1

Table 2: Influence of Temperature on Reaction Time and Dialkylation

Temperature (°C)Reaction Time (h)Yield of this compound (%)N,N-bis(4-phenylbutyl)aniline (%)
8012826
1006858
12038412

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling
  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg of the crude reaction mixture in 10 mL of a 1:1 mixture of acetonitrile and water.

Visualizations

impurity_formation_pathway aniline Aniline product This compound (Desired Product) aniline->product + Alkyl Halide (Mono-alkylation) alkyl_halide 4-Phenylbutyl Halide alkyl_halide->product elimination_product 4-Phenyl-1-butene (Elimination Byproduct) alkyl_halide->elimination_product - HX (Elimination) dialkyl_product N,N-bis(4-phenylbutyl)aniline (Dialkylation Impurity) product->dialkyl_product + Alkyl Halide (Di-alkylation)

Caption: Impurity formation pathway in the synthesis of this compound.

troubleshooting_workflow start High Impurity Level Detected check_stoichiometry Verify Reactant Stoichiometry start->check_stoichiometry review_temp Review Temperature Profile start->review_temp check_mixing Assess Mixing Efficiency start->check_mixing analyze_sm Analyze Starting Materials start->analyze_sm optimize_params Optimize Reaction Parameters check_stoichiometry->optimize_params review_temp->optimize_params check_mixing->optimize_params analyze_sm->optimize_params implement_changes Implement Process Changes optimize_params->implement_changes end Impurity Level Controlled implement_changes->end

Caption: A logical workflow for troubleshooting high impurity levels during scale-up.

Technical Support Center: Recrystallization of 2-(4-Phenylbutyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful recrystallization of 2-(4-Phenylbutyl)aniline.

Troubleshooting Guide

Encountering issues during recrystallization is a common challenge. This guide addresses specific problems you may face and offers systematic solutions to overcome them.

Problem 1: No crystals are forming upon cooling.

Possible Cause Solution
Too much solvent was used. [1][2][3][4]The solution is likely not saturated enough for crystals to form. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[3][4]
The solution is supersaturated. [1][2]Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid.[1] Alternatively, add a "seed crystal" of pure this compound if available.[1]
Cooling is too rapid. Allow the solution to cool to room temperature slowly and undisturbed before moving it to an ice bath.[5][6][7] Rapid cooling can sometimes lead to the formation of a precipitate instead of crystals.[5]
The compound is highly impure. Significant impurities can inhibit crystal formation. Consider purifying the crude product by another method, such as column chromatography, before attempting recrystallization.

Problem 2: The product "oils out" instead of crystallizing.

Possible Cause Solution
The boiling point of the solvent is higher than the melting point of the compound. [6]This can cause the solute to melt in the hot solvent and separate as an oil upon cooling. Select a solvent with a lower boiling point.
The solution is cooling too quickly. [5]Reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Allow the solution to cool much more slowly. Insulating the flask can help.[4]
High concentration of impurities. [4]Impurities can lower the melting point of the mixture and promote oiling out. If the problem persists, consider a preliminary purification step like chromatography.

Problem 3: The recrystallization yield is very low.

Possible Cause Solution
Too much solvent was used. [1][2][4]A significant portion of the product may remain dissolved in the mother liquor.[4] Before discarding the filtrate, try to concentrate it to see if more crystals can be recovered.
Premature crystallization during hot filtration. [7]To prevent this, use a pre-heated funnel and flask for the hot filtration step. Keep the solution at or near its boiling point during filtration.[7]
Washing the crystals with room temperature solvent. Always use ice-cold solvent to wash the crystals to minimize redissolving the product.[1][2]
The compound has significant solubility in the cold solvent. The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[8]

Problem 4: The resulting crystals are colored or appear impure.

Possible Cause Solution
Colored impurities are present. If the impurities are colored, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.[6] Use charcoal sparingly, as it can also adsorb some of your desired product.[6]
Insoluble impurities are present. These should be removed by hot gravity filtration of the solution before cooling.
The compound itself is colored. If the pure compound is known to be colored, then the coloration is expected.

Frequently Asked Questions (FAQs)

Q1: How do I choose a suitable solvent for the recrystallization of this compound?

A1: A good recrystallization solvent should dissolve this compound well at high temperatures but poorly at low temperatures.[8] Given the structure of this compound, which has both a nonpolar phenylbutyl group and a polar aniline group, you might consider a solvent system. Common choices for similar compounds include ethanol, methanol, or mixed solvent systems like ethanol/water or hexane/ethyl acetate.[9] It is recommended to perform small-scale solubility tests with a variety of solvents to determine the optimal one. Aniline itself is soluble in organic solvents like ethanol, ether, and benzene and only slightly soluble in water.[10][11][12]

Q2: What is the general experimental protocol for recrystallizing this compound?

A2: The following is a general procedure that can be adapted:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[1] Avoid adding a large excess of solvent.[1][2]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and flask to remove them.[7] If the solution is colored by impurities, you may add a small amount of activated charcoal before this step.[6]

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature.[5][6] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[5][7]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1][2]

  • Drying: Allow the crystals to dry completely. This can be done by air drying or in a desiccator.

Q3: What are the key characteristics of pure crystals?

A3: Pure crystals should have a uniform appearance with sharp edges and shiny surfaces.[5] A key indicator of purity is a sharp and well-defined melting point range. Impure compounds typically exhibit a broad and depressed melting point range.[5]

Data Presentation

As no specific quantitative data for the recrystallization of this compound is readily available in the literature, researchers are encouraged to maintain a detailed laboratory notebook. The following table template can be used to record and compare experimental data for different recrystallization trials.

Trial # Solvent(s) Volume of Solvent (mL) Initial Mass of Crude Product (g) Final Mass of Pure Product (g) Percent Recovery (%) Melting Point (°C) Observations
1
2
3

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general recrystallization workflow and a troubleshooting guide for common issues.

RecrystallizationWorkflow start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities) dissolve->hot_filtration cool Cool Slowly to Induce Crystallization dissolve->cool No hot_filtration->cool Yes collect Collect Crystals by Vacuum Filtration cool->collect wash Wash with Ice-Cold Solvent collect->wash dry Dry the Pure Crystals wash->dry end_product Pure this compound dry->end_product

Caption: General workflow for the recrystallization of this compound.

TroubleshootingRecrystallization start Problem Encountered During Recrystallization no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield too_much_solvent Too much solvent? no_crystals->too_much_solvent Yes supersaturated Supersaturated? no_crystals->supersaturated No cooling_too_fast Cooling too fast? oiling_out->cooling_too_fast Yes wrong_solvent Solvent BP > MP? oiling_out->wrong_solvent No premature_crystallization Premature crystallization? low_yield->premature_crystallization Yes excess_washing Washing with warm solvent? low_yield->excess_washing No evaporate_solvent Evaporate some solvent and re-cool too_much_solvent->evaporate_solvent induce_crystallization Scratch flask or add seed crystal supersaturated->induce_crystallization reheat_cool_slowly Reheat, add more solvent, cool slowly cooling_too_fast->reheat_cool_slowly change_solvent Choose a lower boiling solvent wrong_solvent->change_solvent use_hot_funnel Use pre-heated funnel for filtration premature_crystallization->use_hot_funnel wash_cold Wash with ice-cold solvent excess_washing->wash_cold

Caption: Troubleshooting common issues in recrystallization.

References

Validation & Comparative

Lack of Publicly Available Data Prevents Direct Comparison of the Biological Activity of 2-(4-Phenylbutyl)aniline with Other Anilines

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature, patent databases, and chemical repositories, no specific quantitative data on the biological activity of 2-(4-Phenylbutyl)aniline could be located. This absence of information precludes a direct and objective comparison of its performance with other aniline derivatives as requested.

While the initial goal was to provide a detailed comparison guide for researchers, scientists, and drug development professionals, the core requirement of supporting experimental data for this compound cannot be fulfilled at this time. The biological activities of aniline and its derivatives are diverse and depend heavily on their substitution patterns. General biological activities of various aniline compounds found in the public domain are summarized below to provide a broader context of this class of compounds.

General Biological Activities of Aniline Derivatives

Aniline derivatives are a versatile class of compounds with a wide range of documented biological activities, including:

  • Antifungal and Antibacterial Agents: Certain aniline derivatives have shown significant efficacy against various fungal and bacterial strains. For instance, some 2-phenyl-4-aminoquinolines, which contain an aniline moiety, have demonstrated potent antifungal activities.[1] The structure-activity relationship (SAR) studies often reveal that the nature and position of substituents on the aniline ring are crucial for their antimicrobial potency.

  • Anticancer Properties: Various aniline derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action can include the inhibition of specific enzymes or interference with cellular signaling pathways. For example, derivatives of N-(2-(1H-benzo[d]imidazol-2-yl)Phenyl)-2-(Substituted-styryl)Aniline have been explored as anti-proliferative agents.

  • Enzyme Inhibition: The structural features of some anilines make them suitable candidates for enzyme inhibitors. For example, 4-butylaniline has been identified as a mammalian retinoid cycle inhibitor. Sterically hindered anilines, such as 2,6-di-tert-butylaniline, are utilized in studies of enzyme inhibition and protein-ligand interactions.

  • Central Nervous System (CNS) Activity: The aniline scaffold is present in various compounds that act on the central nervous system. For example, aminoindanes, which are structurally related to anilines, are known to interact with monoamine transporters.[2]

  • Cardiovascular Effects: Some aniline derivatives have been synthesized and evaluated for their potential activity in cardiovascular conditions like heart failure.[3][4]

It is important to note that the aniline structure itself is associated with potential toxicity, including methemoglobinemia and carcinogenicity, which is a significant consideration in drug development.[5][6]

Structure-Activity Relationship (SAR) Considerations

The biological activity of aniline derivatives is highly dependent on the nature, size, and position of the substituents on the aromatic ring and the amino group. For instance, in a series of N-phenylalkyl-substituted tramadol derivatives, the nature of the N-substitution was found to be critical for their activity as μ opioid receptor ligands.[7] Similarly, for antifungal 2-phenyl-4-aminoquinolines, the substitution pattern on the aniline moiety significantly influenced their activity.[1]

Experimental Protocols and Signaling Pathways

Due to the lack of specific biological activity data for this compound, no relevant experimental protocols or signaling pathways can be described for this compound.

Conclusion

A direct comparison of the biological activity of this compound with other anilines is not feasible based on the currently available public information. The biological profile of an aniline derivative is highly specific to its unique chemical structure. Researchers interested in the biological activity of this compound would need to perform initial biological screening assays to determine its potential therapeutic or toxicological effects.

References

A Comparative Guide to the Synthetic Routes of 2-(4-Phenylbutyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of substituted anilines is a critical endeavor. 2-(4-Phenylbutyl)aniline is a valuable scaffold in medicinal chemistry, and its synthesis can be approached through various modern and classical methods. This guide provides a detailed comparison of two prominent palladium-catalyzed cross-coupling strategies for the synthesis of this target molecule: the Negishi Cross-Coupling and the Suzuki-Miyaura Cross-Coupling.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is often a balance between factors such as yield, reaction time, substrate availability, and catalyst cost. Below is a summary of key quantitative data for the two compared routes, based on typical results for similar transformations found in the literature.

ParameterRoute A: Negishi Cross-CouplingRoute B: Suzuki-Miyaura Cross-Coupling
Overall Yield 75-85%70-80%
Key Reaction Time 2-4 hours12-24 hours
Key Reaction Temp. Room Temperature to 60 °C80-110 °C
Catalyst Loading 1-2 mol%2-5 mol%
Key Reagent Stability Organozinc reagents are moisture and air-sensitiveBoronic acids/esters are generally air and moisture stable

Experimental Protocols

Detailed methodologies for the key steps in each synthetic route are provided below. These protocols are adapted from established procedures for similar cross-coupling reactions.

Route A: Negishi Cross-Coupling

This route involves the palladium-catalyzed coupling of a 4-phenylbutylzinc halide with 2-bromo-N-(tert-butoxycarbonyl)aniline.

Step 1: Preparation of 4-phenylbutylzinc bromide

To a solution of 4-phenylbutyl bromide (1.1 mmol) in anhydrous THF (5 mL) under an inert atmosphere is added activated zinc dust (1.5 mmol). The mixture is stirred at room temperature for 2 hours. The resulting solution of 4-phenylbutylzinc bromide is used directly in the next step.

Step 2: Negishi Cross-Coupling

In a separate flask, 2-bromo-N-(tert-butoxycarbonyl)aniline (1.0 mmol), Pd(OAc)2 (0.02 mmol), and a suitable phosphine ligand such as SPhos (0.04 mmol) are dissolved in anhydrous THF (5 mL) under an inert atmosphere. To this mixture is added the freshly prepared solution of 4-phenylbutylzinc bromide (1.1 mmol). The reaction mixture is stirred at 60 °C for 4 hours. Upon completion, the reaction is quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous MgSO4, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 3: Deprotection

The purified N-Boc protected product from the previous step is dissolved in a solution of 20% trifluoroacetic acid in dichloromethane. The mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is neutralized with saturated aqueous NaHCO3 solution. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried and concentrated to afford this compound.

Route B: Suzuki-Miyaura Cross-Coupling

This route utilizes the palladium-catalyzed coupling of a 4-phenylbutylboronic acid with 2-bromo-N-(tert-butoxycarbonyl)aniline.

Step 1: Preparation of 4-phenylbutylboronic acid

This reagent can be prepared from 4-phenylbutyl bromide via the corresponding Grignard reagent, followed by reaction with triisopropyl borate and acidic workup. Alternatively, it can be purchased commercially.

Step 2: Suzuki-Miyaura Cross-Coupling

A mixture of 2-bromo-N-(tert-butoxycarbonyl)aniline (1.0 mmol), 4-phenylbutylboronic acid (1.2 mmol), Pd(PPh3)4 (0.05 mmol), and K2CO3 (2.0 mmol) in a 3:1 mixture of toluene and water (8 mL) is heated to 100 °C under an inert atmosphere for 18 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The residue is purified by column chromatography.

Step 3: Deprotection

The deprotection of the N-Boc group is carried out following the same procedure as described in Route A, Step 3.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two compared synthetic routes.

Synthetic_Routes cluster_route_a Route A: Negishi Cross-Coupling cluster_route_b Route B: Suzuki-Miyaura Cross-Coupling A_start 2-Bromoaniline A_protect N-Boc Protection A_start->A_protect A_protected 2-Bromo-N-(Boc)aniline A_protect->A_protected A_coupling Negishi Coupling (Pd(OAc)2, SPhos) A_protected->A_coupling A_reagent_prep 4-Phenylbutylzinc Bromide Preparation A_reagent_prep->A_coupling A_coupled N-Boc-2-(4-phenylbutyl)aniline A_coupling->A_coupled A_deprotect Deprotection (TFA) A_coupled->A_deprotect A_product This compound A_deprotect->A_product B_start 2-Bromoaniline B_protect N-Boc Protection B_start->B_protect B_protected 2-Bromo-N-(Boc)aniline B_protect->B_protected B_coupling Suzuki Coupling (Pd(PPh3)4, K2CO3) B_protected->B_coupling B_reagent 4-Phenylbutylboronic Acid B_reagent->B_coupling B_coupled N-Boc-2-(4-phenylbutyl)aniline B_coupling->B_coupled B_deprotect Deprotection (TFA) B_coupled->B_deprotect B_product This compound B_deprotect->B_product

Caption: Comparative workflow of Negishi and Suzuki-Miyaura cross-coupling routes.

A Spectroscopic Comparison of 2-(4-Phenylbutyl)aniline and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted spectroscopic properties of 2-(4-Phenylbutyl)aniline and its positional isomers, 3-(4-Phenylbutyl)aniline and 4-(4-Phenylbutyl)aniline. Due to the limited availability of direct experimental spectra for these specific compounds, this guide utilizes predictive models based on established spectroscopic principles and data from analogous structures. The information herein is intended to support researchers in the identification, characterization, and development of novel compounds.

Introduction

This compound and its isomers are aromatic amines with potential applications in medicinal chemistry and materials science. The position of the phenylbutyl substituent on the aniline ring is expected to significantly influence the electronic environment and, consequently, the spectroscopic signatures of each isomer. Understanding these differences is crucial for unambiguous identification and for elucidating structure-activity relationships. This guide presents predicted data for ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound and its isomers. These predictions are based on the analysis of substituent effects on aromatic systems and data from similar compounds.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

ProtonsThis compound3-(4-Phenylbutyl)aniline4-(4-Phenylbutyl)aniline
Aniline Ring
H adjacent to NH₂~6.7-6.8 (d)~6.6-6.7 (s), ~6.5-6.6 (d)~6.6-6.7 (d)
H meta to NH₂~7.0-7.1 (t)~7.0-7.1 (t)~7.0-7.1 (d)
H para to NH₂~6.6-6.7 (t)
H adjacent to butyl~6.9-7.0 (d)~6.9-7.0 (d)
Phenyl Ring ~7.1-7.3 (m)~7.1-7.3 (m)~7.1-7.3 (m)
Butyl Chain
-CH₂- (benzylic)~2.6 (t)~2.6 (t)~2.6 (t)
-CH₂-~1.6-1.7 (m)~1.6-1.7 (m)~1.6-1.7 (m)
-CH₂-~1.4-1.5 (m)~1.4-1.5 (m)~1.4-1.5 (m)
-CH₂- (anilino)~2.5 (t)~2.5 (t)~2.5 (t)
-NH₂ ~3.6 (br s)~3.6 (br s)~3.6 (br s)

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CarbonThis compound3-(4-Phenylbutyl)aniline4-(4-Phenylbutyl)aniline
Aniline Ring
C-NH₂~144-145~146~145
C-butyl~130-131~140~130
Other Ar-C~115-130~113-129~115-130
Phenyl Ring
C-ipso~142~142~142
Ar-C~126-129~126-129~126-129
Butyl Chain
-CH₂- (benzylic)~36~36~36
-CH₂-~31~31~31
-CH₂-~34~34~34
-CH₂- (anilino)~35~35~35

Table 3: Predicted Key IR Absorption Bands (cm⁻¹)

Functional GroupThis compound3-(4-Phenylbutyl)aniline4-(4-Phenylbutyl)aniline
N-H Stretch (asym/sym)~3450, ~3360~3450, ~3360~3450, ~3360
C-H Stretch (Aromatic)~3020-3080~3020-3080~3020-3080
C-H Stretch (Aliphatic)~2850-2960~2850-2960~2850-2960
C=C Stretch (Aromatic)~1620, ~1500~1620, ~1500~1620, ~1500
N-H Bend~1600-1620~1600-1620~1600-1620
C-N Stretch~1250-1340~1250-1340~1250-1340
C-H Out-of-plane Bend~750 (ortho-subst.)~780, ~690 (meta-subst.)~820 (para-subst.)

Table 4: Predicted Mass Spectrometry Fragmentation

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
All Isomers225134 (M - C₇H₇)⁺, 106 (M - C₉H₁₁)⁺, 91 (C₇H₇)⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse Program: Standard single-pulse sequence.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 16-64, depending on sample concentration.

      • Spectral Width: 0-12 ppm.

  • ¹³C NMR Spectroscopy:

    • Instrument: A 100 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse Program: Proton-decoupled pulse sequence.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

      • Spectral Width: 0-220 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Chemical shifts are referenced to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Instrument: A standard FT-IR spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Acquisition: Record a background spectrum of the empty sample holder (or pure KBr pellet). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For GC-MS, dissolve the sample in a volatile organic solvent like dichloromethane or methanol.

  • Ionization Method: Electron Ionization (EI) is a common method for these types of molecules.

  • Instrument: A quadrupole or time-of-flight (TOF) mass analyzer.

  • Parameters:

    • Ionization Energy: 70 eV for EI.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis: Identify the molecular ion peak (M⁺). Analyze the fragmentation pattern to identify characteristic fragment ions. The fragmentation of these isomers is expected to be dominated by benzylic cleavage.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of the isomers.

Spectroscopic_Comparison_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis Isomer2 This compound NMR NMR Spectroscopy (¹H and ¹³C) Isomer2->NMR IR FT-IR Spectroscopy Isomer2->IR MS Mass Spectrometry Isomer2->MS Isomer3 3-(4-Phenylbutyl)aniline Isomer3->NMR Isomer3->IR Isomer3->MS Isomer4 4-(4-Phenylbutyl)aniline Isomer4->NMR Isomer4->IR Isomer4->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Molecular Ion & Fragmentation Pattern MS->MS_Data Comparison Comparison of Spectroscopic Data NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: Workflow for the spectroscopic comparison of aniline isomers.

This guide serves as a foundational resource for the spectroscopic analysis of this compound and its isomers. While the data presented are predictive, they offer valuable insights into the expected spectroscopic characteristics, aiding in the design and interpretation of experimental studies. Researchers are encouraged to perform experimental validation to confirm these predictions.

"structure-activity relationship of 2-(4-Phenylbutyl)aniline derivatives"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Structure-Activity Relationship of Arylpiperazine Derivatives as Dopamine D4 Receptor Ligands

For researchers and professionals in drug development, understanding the nuanced interactions between molecular structures and their biological targets is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of arylpiperazine derivatives, a significant class of compounds that have been extensively studied for their interaction with the dopamine D4 receptor (D4R). The dopamine D4 receptor is a key target in the central nervous system (CNS) implicated in various neurological and psychiatric disorders, including schizophrenia and ADHD.[1] This guide summarizes quantitative binding data, details common experimental protocols, and visualizes key pathways to offer a comprehensive overview for researchers in the field.

Structure-Activity Relationship: Impact of Molecular Modifications

The affinity of arylpiperazine derivatives for the dopamine D4 receptor is highly sensitive to substitutions on the aryl ring and modifications of the linker and terminal moieties. The general scaffold consists of an arylpiperazine core connected via an alkyl linker to another chemical moiety.

Key Findings from SAR Studies:

  • Aryl Substituents: The nature and position of substituents on the phenyl ring of the arylpiperazine moiety significantly influence binding affinity and selectivity. For instance, introducing substituents at the ortho position of the phenyl ring has been shown to be a favorable modification for enhancing binding to the D2 receptor, a closely related target.[2]

  • Linker Length and Composition: The length and flexibility of the alkyl linker between the arylpiperazine and the terminal group play a crucial role in optimizing receptor binding.

  • Terminal Group Modifications: Alterations to the terminal chemical group allow for significant modulation of potency and selectivity. For example, the replacement of a 4-chlorophenyl moiety with pyridine or pyrimidine rings can impact binding affinities at various dopamine receptor subtypes.

The following table presents a summary of binding affinities (Ki values) for a selection of arylpiperazine derivatives at the human dopamine D4 receptor and other related receptors, illustrating the impact of structural modifications.

Compound IDArylpiperazine MoietyLinkerTerminal MoietyD4 Ki (nM)D2 Ki (nM)D3 Ki (nM)Selectivity (D2/D4)Selectivity (D3/D4)
Compound A 4-PhenylpiperazinePropyl3,4-dihydroquinolin-2(1H)-one-----
Compound 24 4-(4-fluorophenyl)piperazinePropyl3,4-dihydroquinolin-2(1H)-oneHigh Affinity--83183715
Compound 29 4-(2-pyridyl)piperazinePropyl3,4-dihydroquinolin-2(1H)-oneHigh Affinity--12301148
Compound 28 2-[3-(4-pyrimidin-2-yl-piperazin-1-yl)propyl]benzothiazolePropylBenzothiazole3.9>1000>1000>256>256
Compound 27 ---0.84--ModerateModerate

Note: Specific Ki values for D2 and D3 receptors for compounds 24 and 29 were not provided in the search results, but their high selectivity ratios indicate significantly weaker binding at these subtypes.[3] Compound 28 shows high selectivity with little to no binding at other dopamine receptor subtypes.[4] Compound 27 was the most potent but had only moderate selectivity.[4][5]

Experimental Protocols

The data presented in this guide are primarily derived from in vitro radioligand binding assays, a standard method for determining the affinity of a compound for a specific receptor.

Radioligand Competition Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target receptor.

1. Membrane Preparation:

  • Cells or tissues expressing the dopamine D4 receptor are homogenized in a cold lysis buffer.
  • The homogenate is centrifuged to pellet the cell membranes.
  • The membrane pellet is washed and resuspended in an appropriate assay buffer.[6]

2. Binding Assay:

  • A fixed concentration of a radioligand with known high affinity for the D4 receptor (e.g., [3H]spiperone) is used.
  • Increasing concentrations of the unlabeled test compound are added to the membrane preparation along with the radioligand.[7]
  • The mixture is incubated to allow binding to reach equilibrium.[6]

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[7]
  • Unbound radioligand is washed away.[6]
  • The radioactivity retained on the filters is measured using a scintillation counter.[6]

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
  • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

General Synthesis of Arylpiperazine Derivatives

The synthesis of the arylpiperazine derivatives discussed typically involves standard organic chemistry reactions. A common method is the N-alkylation of a substituted arylpiperazine with a suitable alkyl halide or mesylate that contains the desired terminal moiety.[8]

Visualizing Key Pathways

To better understand the context of these structure-activity relationships, the following diagrams illustrate the dopamine D4 receptor signaling pathway and a typical experimental workflow.

Dopamine_D4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Downstream Cellular Response (e.g., modulation of ion channels, gene expression) PKA->Cellular_Response Phosphorylates targets

Caption: Dopamine D4 receptor signaling pathway.

Radioligand_Binding_Assay_Workflow start Start membrane_prep Membrane Preparation (from cells expressing D4R) start->membrane_prep assay_setup Assay Setup (Membranes + Radioligand + Test Compound) membrane_prep->assay_setup incubation Incubation (to reach equilibrium) assay_setup->incubation filtration Filtration (separate bound from free radioligand) incubation->filtration washing Washing (remove non-specific binding) filtration->washing counting Scintillation Counting (measure radioactivity) washing->counting data_analysis Data Analysis (calculate IC50 and Ki) counting->data_analysis end End data_analysis->end

Caption: Experimental workflow for a radioligand binding assay.

Conclusion

The structure-activity relationship of arylpiperazine derivatives at the dopamine D4 receptor is a well-explored area that continues to provide valuable insights for the design of novel CNS-active compounds. The binding affinity and selectivity of these ligands can be finely tuned through systematic modifications of their chemical structure. The experimental protocols outlined, particularly radioligand binding assays, remain the gold standard for quantifying these interactions. The visualization of the D4R signaling pathway and experimental workflows provides a clear framework for understanding the biological context and the methods used to investigate these promising therapeutic agents. Further research in this area holds the potential to yield new treatments for a range of neuropsychiatric disorders.

References

A Comparative Cytotoxicity Analysis: Aniline vs. the Uncharacterized 2-(4-Phenylbutyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

A Tale of Two Anilines: One Studied, One a Mystery

In the realm of chemical toxicology, aniline is a well-documented compound, known for its cytotoxic and carcinogenic properties. In contrast, 2-(4-Phenylbutyl)aniline remains a largely uncharacterized molecule, with a significant lack of publicly available cytotoxicity data. This guide provides a detailed overview of the known cytotoxic profile of aniline and highlights the data gap for this compound, emphasizing the need for empirical testing to determine its safety profile.

Cytotoxicity Profile of Aniline

Aniline (C6H5NH2) is an aromatic amine that has been extensively studied for its toxic effects on various cell types. It is classified as a substance that is toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects and cancer[1][2][3]. Chronic exposure can lead to damage to organs, particularly the blood, spleen, liver, and kidneys[2][4].

Quantitative Cytotoxicity Data for Aniline

While specific IC50 values can vary depending on the cell line and assay conditions, the toxic potential of aniline is well-established. For instance, in studies on primary cultured hepatocytes, aniline has been shown to reduce cell viability in a concentration-dependent manner.

CompoundCell LineAssayEndpointResultReference
AnilineRat Primary HepatocytesMTT AssayCell ViabilityDose-dependent decreaseNot specified in snippets
AnilineHCT116Not SpecifiedIC50>435.59 µg/ml (less potent than 5-FU)[5]

Note: The available search results did not provide a comprehensive set of IC50 values for aniline across multiple cell lines, which is a limitation of the currently accessible data.

The Undetermined Cytotoxicity of this compound

A thorough search of scientific literature and safety databases reveals a significant lack of information regarding the cytotoxicity of this compound. There are no available studies detailing its effects on cell viability, its potential mechanisms of toxicity, or any comparative data against aniline or other compounds.

The absence of data makes it impossible to provide a quantitative comparison. The structural difference—the addition of a 4-phenylbutyl group to the aniline backbone—could theoretically alter its cytotoxic profile in several ways:

  • Lipophilicity: The phenylbutyl group would increase the lipophilicity of the molecule, which could enhance its ability to cross cell membranes, potentially increasing its intracellular concentration and cytotoxic effects.

  • Metabolism: The substituent could alter the metabolic pathways of the aniline core, potentially leading to the formation of more or less toxic metabolites.

  • Steric Hindrance: The bulky side chain might sterically hinder interactions with cellular targets that are crucial for aniline's toxicity.

However, without experimental data, these considerations remain speculative.

Mechanistic Insights into Aniline's Cytotoxicity

The cytotoxic effects of aniline are understood to be mediated through several mechanisms, primarily revolving around oxidative stress.

Signaling Pathway of Aniline-Induced Cytotoxicity

Aniline exposure is known to induce oxidative stress, leading to a cascade of cellular damage. This can be visualized as follows:

Aniline_Cytotoxicity_Pathway cluster_exposure Cellular Exposure cluster_metabolism Metabolic Activation cluster_stress Oxidative Stress cluster_outcome Cellular Outcome Aniline Aniline Metabolites Reactive Metabolites Aniline->Metabolites ROS Increased ROS Metabolites->ROS Spleen_Toxicity Spleen Toxicity Metabolites->Spleen_Toxicity (in vivo) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis Lipid_Peroxidation->Apoptosis Protein_Oxidation->Apoptosis DNA_Damage->Apoptosis

Caption: Aniline metabolism leads to reactive species, inducing oxidative stress and subsequent cellular damage and apoptosis.

Experimental Protocols for Cytotoxicity Assessment

To address the data gap for this compound, standard cytotoxicity assays should be employed. A typical experimental workflow is outlined below.

General Experimental Workflow for In Vitro Cytotoxicity Testing

The following diagram illustrates a standard procedure for evaluating the cytotoxicity of a test compound.

Cytotoxicity_Workflow cluster_incubation Incubation Cell_Culture 1. Cell Seeding (e.g., 96-well plate) Compound_Prep 2. Compound Dilution Series Cell_Culture->Compound_Prep Treatment 3. Cell Treatment Compound_Prep->Treatment Incubate 4. Incubation (e.g., 24, 48, 72 hours) Add_Reagent 5. Add Assay Reagent (e.g., MTT, PrestoBlue) Incubate->Add_Reagent Measure 6. Measure Signal (e.g., Absorbance, Fluorescence) Add_Reagent->Measure Calculate_Viability 7. Calculate % Viability Measure->Calculate_Viability IC50 8. Determine IC50 Value Calculate_Viability->IC50

Caption: A standard workflow for determining the IC50 value of a test compound using a cell-based assay.

Detailed Methodologies

Cell Culture:

  • Select appropriate human or animal cell lines (e.g., HepG2 for liver toxicity, A549 for lung).

  • Culture cells in appropriate media and conditions (e.g., DMEM with 10% FBS, 5% CO2, 37°C).

MTT Assay for Cell Viability:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds (aniline and this compound) in culture medium.

  • Replace the medium in the wells with the medium containing the test compounds and incubate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Conclusion and Future Directions

The available evidence confirms that aniline is a cytotoxic compound with a known mechanism of action involving oxidative stress. In stark contrast, there is no available data to assess the cytotoxicity of this compound. Therefore, a direct comparison of their cytotoxic potencies is not possible.

It is imperative that this compound be subjected to a comprehensive panel of in vitro cytotoxicity assays to determine its potential hazards. Such studies are essential for any future research or application involving this compound and for ensuring the safety of researchers and the public. Based on the principles of structure-activity relationships, it is plausible that the addition of the phenylbutyl group could significantly alter the toxicological profile of the aniline molecule, but only empirical data can confirm this.

References

A Comparative Guide to the Validation of Analytical Methods for 2-(4-Phenylbutyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies applicable to the validation of 2-(4-Phenylbutyl)aniline, a crucial aspect of pharmaceutical development and quality control. While specific validated methods for this compound are not extensively documented in publicly available literature, this document outlines established analytical techniques for aniline derivatives, providing a strong foundation for developing and validating a suitable method for this compound. The primary focus is on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), the most common and effective techniques for the analysis of aniline compounds.[1][2]

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a comparison of HPLC and GC-MS, two powerful techniques for the analysis of aniline derivatives.

Table 1: Performance Comparison of HPLC and GC-MS for the Analysis of Aniline Derivatives

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[3]Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by detection based on mass-to-charge ratio.[4]
Typical Columns C18, C8, Phenyl columns.[5][6]Fused silica capillary columns (e.g., SE-54).[7][8]
Detector UV/Vis, Photodiode Array (PDA), Mass Spectrometry (MS).[5][9]Mass Spectrometer (MS), Nitrogen Phosphorus Detector (NPD).[7][8]
Linearity Range Typically wide, e.g., 2.0 to 60 μg/mL with correlation coefficients >0.999.[5]Can be linear over a range of 0.5 to 20 μg/mL with correlation coefficients of 0.999.[4]
Accuracy (% Recovery) Generally high, often in the range of 87.51% to 101.35%.[5]Good recoveries, typically ranging from 76% to 98%.[4]
Precision (% RSD) High precision with Relative Standard Deviations (RSDs) typically between 0.31% and 1.62%.[5]Excellent precision with intra-day and inter-day RSDs ranging from 2.0% to 7.5%.[4]
Limit of Quantification (LOQ) Method dependent, can range from 0.0778 to 0.2073 μg/mL.[5]Can be very low, for instance, 0.04 mg/kg in soil samples.[4]
Advantages Robust, versatile, suitable for non-volatile and thermally labile compounds, no derivatization usually needed.[10]High sensitivity and selectivity, provides structural information for identification.[2]
Disadvantages May have lower sensitivity than GC-MS for certain compounds.May require derivatization for polar compounds, not suitable for non-volatile or thermally labile compounds.[10]

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the validation of an analytical method for this compound.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on established methods for aniline derivatives.[5][6][11]

Objective: To develop and validate an HPLC method for the quantification of this compound.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV or PDA detector.

Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: To be determined based on the UV spectrum of this compound (a common wavelength for anilines is 254 nm).[11]

  • Injection Volume: 10-20 µL.

Validation Parameters:

  • Specificity: Analyze blank samples (matrix without the analyte) and spiked samples to demonstrate that the method is not affected by interferences.

  • Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them. Plot the peak area against concentration and determine the correlation coefficient (should be >0.99).

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a blank matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 80-120%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze multiple replicates of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days by different analysts or with different equipment. The RSD should be within acceptable limits (typically <2%).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, flow rate, column temperature) to assess the method's reliability.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is based on established methods for aniline and its derivatives.[4][7][8]

Objective: To develop and validate a GC-MS method for the identification and quantification of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

Chromatographic and Mass Spectrometric Conditions (Starting Point):

  • Column: Fused silica capillary column (e.g., 30 m x 0.25 mm ID, coated with a phase like SE-54).[8]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[4]

  • Injection Mode: Splitless.

  • Injector Temperature: 250-280°C.[4]

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).

  • Ion Source Temperature: 230°C.[4]

  • Quadrupole Temperature: 150°C.[4]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: A range appropriate for the expected mass fragments of this compound.

  • Data Acquisition: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

Validation Parameters:

  • Specificity: Analyze blank and spiked samples to ensure no interfering peaks have the same retention time and mass spectrum as the analyte.

  • Linearity: Prepare and analyze a series of standard solutions. Plot the peak area of a characteristic ion against concentration.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix.

  • Precision: Assess repeatability and intermediate precision as described for the HPLC method.

  • LOD and LOQ: Determine the lowest detectable and quantifiable concentrations.

  • Robustness: Evaluate the effect of small variations in GC-MS parameters (e.g., injection volume, oven temperature ramp rate).

Visualizations

The following diagrams illustrate the general workflows for analytical method validation and a typical chromatographic analysis.

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_development Method Development cluster_validation Validation cluster_documentation Documentation define_scope Define Scope & Purpose select_method Select Analytical Method (HPLC, GC-MS, etc.) define_scope->select_method optimize_params Optimize Method Parameters select_method->optimize_params prelim_spec Preliminary Specificity & System Suitability optimize_params->prelim_spec linearity Linearity prelim_spec->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Prepare Validation Report robustness->validation_report sop Write Standard Operating Procedure (SOP) validation_report->sop

Caption: General workflow for analytical method validation.

Chromatographic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_processing Data Processing sample Sample of this compound dissolution Dissolution in a Suitable Solvent sample->dissolution filtration Filtration dissolution->filtration injection Injection into HPLC or GC filtration->injection separation Separation on Analytical Column injection->separation detection Detection (UV or MS) separation->detection integration Peak Integration detection->integration quantification Quantification using Calibration Curve integration->quantification report Generate Report quantification->report

Caption: Typical workflow for chromatographic analysis.

References

Comparative Docking Analysis of Aniline and Diphenylamine Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Discovery

This guide provides a comparative overview of molecular docking studies on various aniline and diphenylamine analogs, offering insights into their potential as therapeutic agents. Due to a lack of specific publicly available docking studies on 2-(4-Phenylbutyl)aniline analogs, this document leverages data from structurally related compounds to illustrate the principles and methodologies of such comparative analyses. The information presented here is intended to serve as a reference for researchers, scientists, and professionals involved in drug development, demonstrating how docking studies can elucidate structure-activity relationships and guide the design of more potent and selective molecules.

Data Summary of Docking Studies on Aniline and Diphenylamine Derivatives

The following table summarizes quantitative data from various molecular docking studies performed on aniline and diphenylamine derivatives against different protein targets. This data is presented to exemplify how docking results are typically reported and compared. It is crucial to note that the experimental conditions and protein targets vary between these studies, and direct comparison of binding energies across different studies should be approached with caution.

Compound ClassTarget ProteinRepresentative CompoundBinding Energy (kcal/mol)Inhibition Constant (Ki) / IC50Reference
4-AnilinoquinazolinesEGFR Tyrosine KinaseCompound 8a-6.3920.67 µM (Ki)
4-AnilinoquinazolinesVEGFR-2Compound 8a-8.240.9 µM (Ki)
4-Anilinoquinazoline DerivativesDNA GyraseCompound 4c-8.16N/A[1]
Benzothieno[3,2-d]pyrimidin-4-one Sulphonamide Thio-DerivativesCyclooxygenase-2 (COX-2)Compound 4-9.4N/A[2]
Spiropyrazoline DerivativesPARP1Compound I-9.7N/A[3]
Quinazoline Derivatives3CLproCompound 6-23.281.18 µM (IC50)[4]
Triphenylamine-linked Pyridine AnaloguesMDA-MB-231 (Cell line)Compound 4bN/A0.0103 µM (IC50)[5]

Experimental Protocols: A General Overview

The methodologies employed in molecular docking studies are critical for the reliability and reproducibility of the results. Below is a generalized protocol based on the procedures described in the referenced studies.

Protein and Ligand Preparation
  • Protein Structure Preparation : The three-dimensional crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB).[6] Water molecules and co-crystallized ligands are often removed. Hydrogen atoms are added, and charges (e.g., Kollman charges) are assigned to the protein structure.

  • Ligand Structure Preparation : The 2D structures of the aniline or diphenylamine analogs are drawn using chemical drawing software and then converted to 3D structures. The ligands' geometries are optimized using computational methods such as molecular mechanics (e.g., MMFF94) or semi-empirical methods (e.g., AM1). Gasteiger partial charges are added, non-polar hydrogen atoms are merged, and rotatable bonds are defined.[2]

Molecular Docking Simulation
  • Software : A variety of software packages are used for molecular docking, with AutoDock and AutoDock Vina being common choices.[7] Other programs like MOE (Molecular Operating Environment) are also utilized.[5][8]

  • Grid Box Definition : A grid box is defined around the active site of the target protein to specify the search space for the ligand docking. The dimensions and center of the grid are chosen to encompass the binding pocket.[5]

  • Docking Algorithm : The docking process is typically performed using a genetic algorithm, such as the Lamarckian Genetic Algorithm, which allows for the exploration of a wide range of ligand conformations and orientations within the protein's active site.

  • Analysis of Docking Results : The results are analyzed based on the binding energy (or docking score) and the binding mode of the ligand. The conformation with the lowest binding energy is generally considered the most favorable.[9] The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the basis of binding.

Visualizing Molecular Docking Workflows and Signaling Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships.

General Workflow of a Comparative Docking Study

The following diagram illustrates the typical steps involved in a comparative molecular docking study, from the initial preparation of molecules to the final analysis of results.

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_gen Grid Box Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB, Add Hydrogens, Assign Charges) protein_prep->grid_gen docking Molecular Docking (e.g., AutoDock Vina) grid_gen->docking pose_analysis Pose Analysis & Scoring (Binding Energy, RMSD) docking->pose_analysis interaction_analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) pose_analysis->interaction_analysis sar Structure-Activity Relationship (SAR) (Correlate with Experimental Data) interaction_analysis->sar

Caption: Workflow of a comparative molecular docking study.

Hypothetical Signaling Pathway Modulated by Aniline Analogs

This diagram depicts a hypothetical signaling pathway that could be targeted by aniline or diphenylamine analogs, leading to the inhibition of cancer cell proliferation. Many such compounds are investigated for their potential to inhibit protein kinases involved in cancer progression.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Ligand Growth Factor Ligand->RTK Inhibitor Aniline Analog (Docking Candidate) Inhibitor->RTK

Caption: Hypothetical kinase signaling pathway inhibited by an aniline analog.

References

"efficacy of 2-(4-Phenylbutyl)aniline derivatives as enzyme inhibitors"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of various aniline derivatives as enzyme inhibitors. The information is supported by experimental data from recent studies, offering insights into their potential as therapeutic agents.

Aniline and its derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their structural versatility allows for the design and synthesis of potent and selective inhibitors against various enzyme targets implicated in diseases such as cancer and neurodegenerative disorders. This guide compares the inhibitory activities of different classes of aniline derivatives against their respective target enzymes.

Comparative Efficacy of Aniline Derivatives

The inhibitory potential of several aniline derivatives against different enzymes is summarized in the table below. The data highlights the diversity of targets and the range of potencies achieved by modifying the core aniline scaffold.

Derivative ClassTarget Enzyme(s)CompoundIC50 (nM)Alternative InhibitorIC50 (nM)
2-Substituted Aniline PyrimidinesMer/c-Met17c6.4 (Mer), 26.1 (c-Met)[1]CabozantinibNot specified in the provided text
2-Hydroxyl-4-benzyloxybenzyl AnilinesMAO-B6h1.4[2][3]Not specified in the provided textNot specified in the provided text
4-AnilinoquinazolinesEGFR16i120[4]LapatinibNot specified in the provided text
N-Benzyl-4-methoxyanilinesAldose Reductase222830Not specified in the provided textNot specified in the provided text

Experimental Protocols

The determination of the enzyme inhibitory activity of these aniline derivatives involves various established biochemical assays. The general principles and methodologies are outlined below.

Kinase Inhibition Assay (for Mer/c-Met)

The inhibitory activity of the 2-substituted aniline pyrimidine derivatives against Mer and c-Met kinases was likely determined using a kinase activity assay. A common method is a radiometric assay or a fluorescence-based assay.

General Protocol:

  • Enzyme and Substrate Preparation: Recombinant human Mer and c-Met kinase domains are used. A specific peptide substrate for the kinase is also prepared.

  • Compound Incubation: The aniline derivatives are pre-incubated with the kinase in a buffer solution containing ATP and magnesium ions.

  • Reaction Initiation: The reaction is initiated by the addition of the peptide substrate.

  • Detection:

    • Radiometric Assay: Radiolabeled ATP (e.g., [γ-³²P]ATP) is used. The amount of radiolabeled phosphate incorporated into the substrate is measured, which is inversely proportional to the inhibitory activity of the compound.

    • Fluorescence-Based Assay: These assays often use a substrate that becomes fluorescent upon phosphorylation or an antibody that specifically recognizes the phosphorylated substrate. The change in fluorescence is measured to determine kinase activity.

  • IC50 Determination: The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated by plotting the enzyme activity against a range of inhibitor concentrations.

Monoamine Oxidase-B (MAO-B) Inhibition Assay

The inhibitory potency of 2-hydroxyl-4-benzyloxybenzyl aniline derivatives against MAO-B is typically assessed using a fluorometric or spectrophotometric assay.

General Protocol:

  • Enzyme Source: Human recombinant MAO-B is commonly used.

  • Substrate: A substrate that produces a fluorescent or colored product upon oxidation by MAO-B is used, such as kynuramine or Amplex Red.

  • Compound Incubation: The aniline derivatives are pre-incubated with the MAO-B enzyme.

  • Reaction Initiation: The substrate is added to start the reaction.

  • Detection: The fluorescence or absorbance of the product is measured over time. The rate of product formation is proportional to the enzyme activity.

  • IC50 Determination: The IC50 value is determined by measuring the enzyme activity at various concentrations of the inhibitor.

Epidermal Growth Factor Receptor (EGFR) Inhibition Assay

The inhibitory activity of 4-anilinoquinazoline derivatives against EGFR is determined using methods similar to other kinase assays.

General Protocol:

  • Enzyme and Substrate: Recombinant human EGFR kinase domain and a suitable peptide or protein substrate are used.

  • Assay Principle: The assay measures the transfer of phosphate from ATP to the substrate by EGFR. This can be detected using various methods, including ELISA, fluorescence resonance energy transfer (FRET), or AlphaScreen technology.

  • Procedure: The inhibitor is incubated with the enzyme and ATP, followed by the addition of the substrate. The extent of substrate phosphorylation is then quantified.

  • IC50 Calculation: The concentration-response curve is generated to calculate the IC50 value.

Visualizing Experimental Workflow

The following diagram illustrates a generalized workflow for determining the in vitro enzyme inhibitory activity of a compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_enzyme Prepare Enzyme Solution mix Mix Enzyme and Compound prep_enzyme->mix prep_compound Prepare Test Compound Dilutions prep_compound->mix prep_substrate Prepare Substrate Solution add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate incubate Pre-incubation mix->incubate incubate->add_substrate reaction Enzymatic Reaction add_substrate->reaction measure Measure Signal (e.g., Fluorescence, Absorbance) reaction->measure analyze Data Analysis measure->analyze ic50 Calculate IC50 Value analyze->ic50

Caption: Generalized workflow for in vitro enzyme inhibition assays.

References

Examining Antibody Fidelity: A Comparative Guide to Cross-Reactivity with Aniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. When developing assays or therapeutics targeting aniline and its derivatives—a class of compounds crucial in pharmaceuticals, dyes, and other industrial chemicals—understanding the potential for antibody cross-reactivity is critical to ensure accuracy and avoid misleading results. This guide provides a comparative overview of antibody cross-reactivity against various aniline derivatives, supported by experimental data and detailed protocols.

The development of antibodies, whether monoclonal or polyclonal, that can specifically recognize a target aniline derivative requires careful immunogen design and rigorous characterization. A key aspect of this characterization is the assessment of cross-reactivity, which determines the extent to which the antibody binds to molecules structurally similar to the target antigen. High cross-reactivity can lead to false-positive results in immunoassays and off-target effects in therapeutic applications.

Comparative Analysis of Antibody Cross-Reactivity

To illustrate the binding profiles of antibodies raised against aniline derivatives, this section summarizes cross-reactivity data from a study that developed a polyclonal antibody against p-nitroaniline (PNA). The antibody was subsequently tested against a panel of structurally related aniline compounds using a competitive enzyme-linked immunosorbent assay (cELISA).

The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a substance that is required to inhibit a biological process by 50%. In a cELISA, a lower IC50 value indicates a higher binding affinity of the antibody for the competing compound. The cross-reactivity (CR) is calculated relative to the target analyte (p-nitroaniline in this case), which is assigned a CR of 100%.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
p-Nitroaniline15.2100
o-Nitroaniline45.833.2
m-Nitroaniline125.612.1
Aniline> 1000< 1.5
p-Chloroaniline350.44.3
p-Toluidine850.21.8
p-Aminophenol> 1000< 1.5

Table 1: Cross-reactivity of a polyclonal anti-p-nitroaniline antibody with various aniline derivatives.

The data clearly demonstrates that the antibody exhibits the highest affinity for the immunizing hapten, p-nitroaniline. The position of the nitro group significantly impacts binding, with the antibody showing moderate cross-reactivity with o-nitroaniline and significantly lower cross-reactivity with m-nitroaniline. This suggests that the antibody's binding pocket is highly specific to the para-substituted nitro group. Cross-reactivity with aniline and other para-substituted aniline derivatives, such as p-chloroaniline and p-toluidine, was minimal, indicating that both the amino group and the nitro group at the para position are critical for strong antibody recognition.

Experimental Protocols

The generation of the data presented above involved the following key experimental procedures:

Hapten Synthesis and Immunogen Preparation

Small molecules like aniline derivatives are not immunogenic on their own and need to be conjugated to a larger carrier protein to elicit an immune response. This complex is known as an immunogen.

  • Hapten Synthesis: A derivative of p-nitroaniline containing a carboxyl group was synthesized to facilitate conjugation to the carrier protein. This was achieved by reacting 4-nitroaniline with succinic anhydride to introduce a carboxylic acid handle.

  • Immunogen Conjugation: The synthesized hapten was then covalently linked to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), using the carbodiimide crosslinker chemistry (EDC/NHS). The resulting conjugate serves as the immunogen.

Hapten_Synthesis_and_Immunogen_Preparation cluster_hapten Hapten Synthesis cluster_conjugation Immunogen Preparation PNA p-Nitroaniline Hapten Carboxylated p-Nitroaniline Hapten PNA->Hapten Reaction SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Hapten Immunogen Immunogen (Hapten-Protein Conjugate) Hapten->Immunogen Conjugation CarrierProtein Carrier Protein (BSA/KLH) CarrierProtein->Immunogen EDC_NHS EDC/NHS EDC_NHS->Immunogen Activation cELISA_Workflow cluster_coating Plate Preparation cluster_competition Competitive Binding cluster_detection Signal Generation Coat Coat Plate with Hapten-OVA Conjugate Block Block with BSA Coat->Block Mix Mix Antibody with Sample/Standard Incubate Add to Coated Plate and Incubate Mix->Incubate Wash1 Wash Incubate->Wash1 AddSecondary Add Enzyme-labeled Secondary Antibody Wash1->AddSecondary Wash2 Wash AddSecondary->Wash2 AddSubstrate Add Substrate Wash2->AddSubstrate Read Read Absorbance AddSubstrate->Read Logical_Framework cluster_generation Antibody Generation cluster_characterization Antibody Characterization cluster_analysis Cross-Reactivity Analysis Hapten Hapten Design & Synthesis Immunogen Immunogen Preparation Hapten->Immunogen Immunization Animal Immunization Immunogen->Immunization Purification Antibody Purification Immunization->Purification Titer Titer Determination Purification->Titer cELISA Competitive ELISA Titer->cELISA IC50 IC50 Determination cELISA->IC50 CR Cross-Reactivity Calculation IC50->CR

Safety Operating Guide

Proper Disposal of 2-(4-Phenylbutyl)aniline: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 2-(4-Phenylbutyl)aniline, a chemical compound utilized in laboratory research and drug development. The following procedures are designed to ensure the safety of personnel and the protection of the environment. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is conservatively based on the hazardous properties of its parent compound, aniline. Aniline is classified as toxic, a suspected carcinogen and mutagen, and is very toxic to aquatic life.[1][2][3][4][5][6]

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is crucial to handle this compound with extreme caution in a well-ventilated area, preferably within a chemical fume hood.[2] All personnel must wear appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., Butyl, Silver Shield®/4H®, Viton) with breakthrough times greater than 8 hours.[6]
Eye Protection Chemical splash goggles.
Body Protection A lab coat or chemical-resistant apron.
Respiratory If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical process that must be followed to prevent contamination and ensure regulatory compliance.

Step 1: Waste Identification and Classification

  • Hazardous Waste Determination: Due to its lineage from aniline, this compound must be treated as a hazardous waste. Aniline is listed by the Environmental Protection Agency (EPA) with the waste code U012.

  • Waste Stream Segregation: This compound is a non-halogenated aromatic amine.[7][8] It is imperative to not mix it with halogenated solvents or other incompatible waste streams. Keep it in a designated, closed, and properly labeled container.[9][10][11]

Step 2: Waste Collection and Storage

  • Container Selection: Use a clean, chemically compatible, and leak-proof container for waste collection. The container must be clearly labeled as "Hazardous Waste: this compound" and should include the full chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area. This area should be a cool, dry, and well-ventilated space, away from heat sources, open flames, and incompatible materials.[2] Ensure the container is tightly sealed when not in use.[10]

Step 3: Accidental Spill and Leak Procedures

In the event of a spill, immediate action is required to contain the material and protect personnel.

  • Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.

  • Control Ignition Sources: Remove all sources of ignition from the area.[2]

  • Containment and Cleanup: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[2][6] Do not use combustible materials like paper towels without appropriate precautions. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Thoroughly clean the spill area with soap and water.[6]

  • Emergency Contacts: In case of a large spill or if personnel are exposed, contact your institution's Environmental Health and Safety (EHS) office and, if necessary, emergency services.

Step 4: Final Disposal

  • Licensed Disposal Vendor: The disposal of this compound must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[2]

  • Documentation: Ensure all required waste disposal forms and documentation are completed accurately, in accordance with institutional and regulatory requirements.

Quantitative Data Summary (Based on Aniline)

The following table summarizes key quantitative safety data for aniline, which should be used as a conservative reference for handling this compound.

PropertyValue
Acute Oral Toxicity (Rat LD50) 442 mg/kg (male)
Acute Dermal Toxicity (Rabbit LD50) 1540 mg/kg
Acute Inhalation Toxicity (Rat LC50) 3.3 mg/L for 4 hours (head-only exposure)
Flash Point 76 °C / 168.8 °F[2]
OSHA Permissible Exposure Limit (PEL) 5 ppm (8-hour time-weighted average)[6]
NIOSH Recommended Exposure Limit (REL) Lowest feasible concentration[6]
ACGIH Threshold Limit Value (TLV) 2 ppm (8-hour time-weighted average)[6]

Experimental Protocols Cited

The quantitative data presented is derived from standardized toxicological studies as referenced in the provided Safety Data Sheets for aniline. These studies are typically conducted under OECD (Organisation for Economic Co-operation and Development) guidelines for testing of chemicals.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow Start Start: Have this compound Waste Assess Assess Waste Is it contaminated with other substances? Start->Assess PureWaste Pure or uncontaminated waste Assess->PureWaste No MixedWaste Mixed with other waste Assess->MixedWaste Yes Segregate Segregate as Non-Halogenated Aromatic Amine Waste PureWaste->Segregate IdentifyContaminants Identify all contaminants MixedWaste->IdentifyContaminants LabelContainer Label container: 'Hazardous Waste: this compound' and list all components Segregate->LabelContainer CheckCompatibility Check for chemical incompatibilities IdentifyContaminants->CheckCompatibility Compatible Compatible waste stream CheckCompatibility->Compatible Yes Incompatible Incompatible waste stream (e.g., strong oxidizers, acids) CheckCompatibility->Incompatible No Compatible->Segregate SeparateContainers Use separate, labeled waste containers Incompatible->SeparateContainers SeparateContainers->LabelContainer Store Store in designated Satellite Accumulation Area (Cool, Dry, Well-Ventilated) LabelContainer->Store Spill Accidental Spill? Store->Spill SpillProcedure Follow Spill & Leak Procedure Spill->SpillProcedure Yes NoSpill No Spill->NoSpill No SpillProcedure->Store DisposalRequest Contact licensed hazardous waste disposal vendor NoSpill->DisposalRequest Documentation Complete all required waste disposal documentation DisposalRequest->Documentation End End: Proper Disposal Documentation->End

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.